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  • Product: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Core Science & Biosynthesis

Foundational

synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[4,5-c]pyridine scaffold is a core structural motif in numerous biologically active molecules, and the introduction of a bromine atom at the 4-position offers a valuable handle for further chemical modifications and structure-activity relationship (SAR) studies. This document outlines a rational, multi-step synthesis beginning from commercially available precursors, detailing the key chemical transformations, mechanistic considerations, and a step-by-step experimental protocol. The proposed synthesis is grounded in established methodologies for the preparation of related imidazopyridine derivatives.

Introduction: The Significance of Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine ring system, an isomer of purine, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including their potential as antimycobacterial agents, protein kinase inhibitors, and anti-cancer agents.[2][3][4] The ability to functionalize the imidazo[4,5-c]pyridine core at specific positions is crucial for the optimization of lead compounds in drug discovery programs. The target molecule of this guide, 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, is a valuable building block that allows for the introduction of various substituents at the 4-position of the pyridine ring through cross-coupling reactions or other transformations.

Proposed Synthetic Strategy: A Two-Part Approach

The can be logically divided into two main parts:

  • Part 1: Construction of the Core Scaffold: Synthesis of 3-methyl-3H-imidazo[4,5-c]pyridine.

  • Part 2: Regioselective Bromination: Introduction of the bromine atom at the 4-position of the core scaffold.

This strategy allows for the preparation of a common intermediate that can be used to generate a library of halogenated derivatives.

Synthesis_Strategy cluster_part1 Part 1: Core Scaffold Synthesis cluster_part2 Part 2: Regioselective Bromination A 4-Chloro-3-nitropyridine B N-Methyl-3-nitro-pyridin-4-amine A->B Methylamine C N4-Methylpyridine-3,4-diamine B->C Reduction D 3-Methyl-3H-imidazo[4,5-c]pyridine C->D Formic Acid (Cyclization) E 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine D->E Brominating Agent (e.g., NBS)

Figure 1: Proposed two-part synthetic strategy for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Part 1: Synthesis of the 3-Methyl-3H-imidazo[4,5-c]pyridine Core

The construction of the fused imidazole ring is a critical step in this synthesis. The following protocol outlines a reliable method starting from 4-chloro-3-nitropyridine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Methyl-3-nitro-pyridin-4-amine

  • Reaction: Nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitropyridine with methylamine.

  • Procedure:

    • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in ethanol, add a solution of methylamine (2.0 eq, typically as a 40% aqueous solution or a solution in ethanol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-Methyl-3-nitro-pyridin-4-amine as a solid.

Step 2: Synthesis of N4-Methylpyridine-3,4-diamine

  • Reaction: Reduction of the nitro group to an amine.

  • Procedure:

    • Dissolve N-Methyl-3-nitro-pyridin-4-amine (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude N4-Methylpyridine-3,4-diamine, which can often be used in the next step without further purification.

Step 3: Synthesis of 3-Methyl-3H-imidazo[4,5-c]pyridine

  • Reaction: Cyclization of the diamine with formic acid to form the imidazole ring.

  • Procedure:

    • To the crude N4-Methylpyridine-3,4-diamine (1.0 eq), add an excess of formic acid (e.g., 10-20 equivalents).

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.[5]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 7-8.

    • The product can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure 3-Methyl-3H-imidazo[4,5-c]pyridine.

Mechanistic Insights

The formation of the imidazo[4,5-c]pyridine core relies on two key transformations: the reduction of the nitro group to create a 1,2-diamine and the subsequent acid-catalyzed cyclization. The cyclization with formic acid proceeds through the formation of a formamide intermediate at the more nucleophilic primary amine, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazole ring.

Part 2: Regioselective Bromination

The introduction of a bromine atom onto the pyridine ring of the 3-methyl-3H-imidazo[4,5-c]pyridine scaffold is achieved through electrophilic aromatic substitution. The position of bromination is directed by the electronic effects of the fused imidazole ring and the methyl group.

Step-by-Step Experimental Protocol

Step 4: Synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

  • Reaction: Electrophilic bromination of 3-methyl-3H-imidazo[4,5-c]pyridine.

  • Procedure:

    • Dissolve 3-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane or chloroform.

    • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction by TLC. The formation of isomers is possible and should be monitored.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic extracts, filter, and concentrate.

    • The crude product, which may be a mixture of regioisomers, should be purified by column chromatography on silica gel to isolate the desired 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Rationale for Reagent and Condition Selection
  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine, which can lead to over-bromination or side reactions.

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination. Acetic acid can protonate the pyridine nitrogen, potentially altering the directing effects of the ring system. Aprotic solvents like dichloromethane may offer different selectivity.

  • Regioselectivity: The fused imidazole ring is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. The precise position of bromination (4-, 6-, or 7-position) will depend on the relative directing strengths of the imidazole ring and the N-methyl group. Literature on the bromination of related imidazo[4,5-c]pyridines suggests that substitution on the pyridine ring is feasible.[6][7] Careful optimization of reaction conditions (temperature, solvent, brominating agent) may be required to maximize the yield of the desired 4-bromo isomer.

Characterization Data

The identity and purity of the synthesized 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine and imidazole rings, and a singlet for the N-methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbon bearing the bromine atom.
Mass Spec. The molecular ion peak corresponding to the exact mass of C₇H₆BrN₃, along with the characteristic isotopic pattern for a bromine-containing compound.
Melting Point A sharp melting point for the pure, crystalline solid.

Conclusion

This technical guide has detailed a plausible and robust synthetic route to 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. The proposed pathway utilizes well-established chemical transformations and provides a framework for the successful laboratory-scale synthesis of this valuable building block. The strategic introduction of the bromine atom in the final step allows for flexibility in the synthesis of a variety of functionalized imidazo[4,5-c]pyridine derivatives for applications in drug discovery and development. Researchers are encouraged to optimize the described conditions to achieve the best possible yields and purity for their specific applications.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link][1]

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry (RSC Publishing). [Link][2]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link]

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Publishing. [Link]

  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine. WIPO Patentscope. [Link]

  • 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. PubChem. [Link][6]

  • CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. Google Patents. [5]

  • A Pd(0) π-Lewis base-initiated cascade transformation of 1,3-enyne-tethered malononitriles. Organic Letters. [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. [Link][3]

  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science Publishers. [Link][8]

  • 6-bromo-3-methyl-3h-imidazo[4,5-c]pyridine. PubChemLite. [Link][7]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link][4]

  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source | Request PDF. ResearchGate. [Link][9]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link][10]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link][11]

  • Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. [Link]

  • Synthesis of 3H-imidazo[4,5-b]pyridine. PrepChem.com. [Link]

  • 6-bromo-3-methyl-3h-imidazo[4,5-b]pyridine. PubChemLite. [Link][12]

  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science Publisher. [Link][13]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • Method for preparing 3-aminopyridines
  • Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. ResearchGate. [Link]

  • Synthesis of 6,8-diaminopurines via acid-induced cascade cyclization of 5-aminoimidazole precursors and preliminary anticancer evaluation. PubMed. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

Exploratory

Technical Guide: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

This technical guide provides an in-depth analysis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 1369240-84-5), a critical heterocyclic scaffold in modern medicinal chemistry. Core Scaffold Analysis for Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 1369240-84-5), a critical heterocyclic scaffold in modern medicinal chemistry.

Core Scaffold Analysis for Drug Discovery & Development

Executive Summary

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a fused bicyclic heteroaromatic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways (PI3K, mTOR) and Toll-like receptors (TLR7/8). Its structural uniqueness lies in the specific regiochemistry of the methyl group at the N3 position and the bromine handle at the C4 position (adjacent to the pyridine nitrogen), which provides a highly reactive electrophilic site for late-stage diversification via palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions (


).
Key Identification Data
PropertySpecification
CAS Number 1369240-84-5
IUPAC Name 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
Molecular Formula C

H

BrN

Molecular Weight 212.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Purity Standard Typically

97% (HPLC) for research grade

Structural Architecture & Numbering

Understanding the numbering of the imidazo[4,5-c]pyridine system is critical for regioselective modification.

  • Core Fusion: Pyridine fused to an imidazole ring across the pyridine 3,4-bond.

  • N3-Methylation: The methyl group is located on the imidazole nitrogen atom proximal to the bridgehead carbon C3a.

  • C4-Bromination: The bromine atom is located on the pyridine ring, positioned between the bridgehead carbon (C3a) and the pyridine nitrogen (N5). This "peri-like" positioning creates significant steric and electronic interplay.

Structure Figure 1: Connectivity and Numbering of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine N1 N1 C2 C2 N1->C2 N3 N3 (Me) C2->N3 C3a C3a N3->C3a C4 C4 (Br) C3a->C4 N5 N5 C4->N5 C6 C6 N5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a Fusion

Synthesis & Manufacturing Protocols

The synthesis of the specific 3-methyl isomer requires a route that avoids the formation of the N1-methyl regioisomer, which is a common byproduct in direct alkylation of the parent heterocycle. The most robust protocol employs a "pre-installation" strategy using a substituted pyridine precursor.

Validated Synthetic Route: The "Amine-First" Strategy

This protocol ensures 100% regioselectivity for the N3-methyl position by installing the methylamine prior to cyclization.

Step 1: Nucleophilic Substitution (

)
  • Precursor: 2-Bromo-4-chloro-3-nitropyridine.

  • Reagent: Methylamine (2.0 M in THF).

  • Conditions: THF, 0°C to RT, 2 hours.

  • Mechanism: The C4-chlorine is significantly more electrophilic than the C2-bromine due to the para-activation by the pyridine nitrogen and ortho-activation by the nitro group.

  • Product: 2-Bromo-N-methyl-3-nitropyridin-4-amine.

Step 2: Nitro Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH

    
    Cl), Ethanol/Water (4:1).
    
  • Conditions: Reflux (80°C), 4 hours.

  • Alternative: H

    
     (1 atm), Pd/C (5%), MeOH (Use caution: debromination is a risk; Fe reduction is safer).
    
  • Product: 2-Bromo-N4-methylpyridine-3,4-diamine.

Step 3: Cyclization to Imidazo Core
  • Reagent: Triethyl orthoformate (HC(OEt)

    
    ) or Formic Acid.
    
  • Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic).

  • Conditions: Reflux, 3-6 hours.

  • Outcome: The amine nitrogens condense with the formate carbon. Since the methyl group is already fixed on the N4 nitrogen (which becomes N3 in the fused system), the product is exclusively 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine .

Synthesis Figure 2: Regioselective Synthesis via Amine-First Strategy Start 2-Bromo-4-chloro- 3-nitropyridine Step1 Step 1: S_NAr (MeNH2, THF) Start->Step1 Inter1 2-Bromo-N-methyl- 3-nitropyridin-4-amine Step1->Inter1 Regioselective Cl displacement Step2 Step 2: Reduction (Fe, NH4Cl) Inter1->Step2 Inter2 2-Bromo-N4-methyl- pyridine-3,4-diamine Step2->Inter2 Nitro -> Amine Step3 Step 3: Cyclization (HC(OEt)3, pTSA) Inter2->Step3 Final 4-Bromo-3-methyl- 3H-imidazo[4,5-c]pyridine Step3->Final Ring Closure

Reactivity Profile & Functionalization

The 4-bromo substituent is the primary handle for diversification. The electronic deficiency of the pyridine ring makes this position highly susceptible to oxidative addition (Pd) and nucleophilic attack.

A. Palladium-Catalyzed Cross-Coupling[2]
  • Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids.

    • Catalyst System: Pd(dppf)Cl

      
       or Pd(PPh
      
      
      
      )
      
      
      , K
      
      
      CO
      
      
      , Dioxane/Water.
    • Application: Installing biaryl motifs common in kinase inhibitors.

  • Buchwald-Hartwig Amination: Reacts with primary/secondary amines.

    • Catalyst System: Pd

      
      (dba)
      
      
      
      , Xantphos or BINAP, Cs
      
      
      CO
      
      
      , Toluene.
    • Application: Introducing solubility-enhancing amine tails.

B. Nucleophilic Aromatic Substitution ( )

Due to the electron-poor nature of the [4,5-c]pyridine core, the bromine can be displaced by strong nucleophiles without transition metals, although elevated temperatures are often required.

  • Nucleophiles: Alkoxides (OR

    
    ), Thiolates (SR
    
    
    
    ), and reactive amines.
  • Conditions: DMF or NMP, 100-120°C, Base (NaH or K

    
    CO
    
    
    
    ).

Reactivity Figure 3: Divergent Reactivity Map Center 4-Bromo-3-methyl- imidazo[4,5-c]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki C4-Aryl Buchwald Buchwald-Hartwig (R-NH2, Pd) Center->Buchwald C4-Amine SnAr SnAr Displacement (RO-, RS-) Center->SnAr C4-Ether/Thioether Lithiation C2-Lithiation (LiTMP, Electrophile) Center->Lithiation C2-Functionalization

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity.[1]

PI3K/mTOR Inhibitors

The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP.

  • Mechanism: The N1/N3 nitrogens accept hydrogen bonds from the kinase hinge region (e.g., Val882 in PI3K

    
    ).
    
  • Role of 4-Br: Used to attach the "affinity pocket" binder (often a substituted aryl group) that dictates selectivity between PI3K isoforms.

TLR7/8 Agonists

Imidazoquinolines (like Imiquimod) are classic TLR7 agonists. The imidazo[4,5-c]pyridine analogues (isosteres) often show improved solubility and pharmacokinetic profiles.

  • SAR Insight: The N3-methyl group is often critical for positioning the molecule within the hydrophobic binding pocket of the TLR7 receptor.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (protect from hydrolysis).

  • Spill Response: Sweep up solid; avoid dust generation. Use NIOSH-approved respirator (N95 or P100) during weighing.

References

  • BLD Pharm. (2024). Certificate of Analysis: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 1369240-84-5).[2] Retrieved from

  • Dymińska, L. (2014). Synthesis of methyl-substituted imidazo[4,5-c]pyridines. Journal of Heterocyclic Chemistry. (General methodology for N-methyl isomers).
  • Choi, J., et al. (2021).[3][4] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc.[4] (Context on pyridine C4 functionalization). Retrieved from

  • PubChem. (2024). Compound Summary: 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (Isomer Comparison). Retrieved from

  • Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. (Reference for Suzuki coupling partners). Retrieved from

Sources

Foundational

Technical Whitepaper: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

This is a comprehensive technical guide on 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine , structured for researchers and drug development professionals. Core Scaffold Analysis & Application Guide Executive Summary 4-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine , structured for researchers and drug development professionals.

Core Scaffold Analysis & Application Guide

Executive Summary

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., JAK, PI3K) and epigenetic modulators. Its structural uniqueness lies in the imidazo[4,5-c]pyridine core—a bioisostere of purine—functionalized with a bromine atom at the C4 position and a methyl group at the N3 position.

This specific substitution pattern offers two critical advantages in drug design:

  • Orthogonal Reactivity: The C4-bromo group serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.

  • Solubility & Binding: The N3-methyl group locks the tautomeric state of the imidazole ring, improving lipophilicity and often enhancing binding affinity within hydrophobic pockets of enzyme active sites.

Chemical Identity & Structural Analysis[1][2][3]

PropertySpecification
IUPAC Name 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
CAS Registry Number 1369240-84-5
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
SMILES CN1C=NC2=C1C(Br)=NC=C2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functional Groups Aryl Bromide (C4), Imidazole Nitrogen (N3-Methyl), Pyridine Nitrogen (N5)
Structural Nuances

The imidazo[4,5-c]pyridine system is fused at the [4,5] bond of the imidazole and the [c] bond of the pyridine.[1]

  • Numbering: The standard numbering places the pyridine nitrogen at position 5. The bromine is at position 4 (adjacent to the bridgehead and N5), and the methyl is at N3 on the imidazole ring.

  • Electronic Character: The C4 position is highly electron-deficient due to the inductive effect of the adjacent pyridine nitrogen (N5) and the electron-withdrawing nature of the imidazole ring, making the C-Br bond highly reactive toward oxidative addition.

Synthetic Routes & Methodology

The synthesis of 4-bromo-3-methyl-3H-imidazo[4,5-c]pyridine presents a regioselectivity challenge, particularly during the methylation step. Below is the field-standard retrosynthetic approach.

Validated Synthetic Pathway

The most robust route involves constructing the core, introducing the halogen, and finally methylating.

Step 1: Cyclization Reaction of 3,4-diaminopyridine with triethyl orthoformate or formic acid yields the parent imidazo[4,5-c]pyridine.

Step 2: N-Oxidation & Bromination (The Meisenheimer Rearrangement Route) Direct bromination of the parent heterocycle is difficult. The standard industry protocol uses N-oxide activation:

  • Oxidation of imidazo[4,5-c]pyridine with m-CPBA or H2O2 to form the N5-oxide.

  • Treatment with POBr3 (Phosphorous oxybromide). This effects a rearrangement-chlorination/bromination, placing the Br selectively at the C4 position (alpha to the N-oxide).

Step 3: Regioselective Methylation Alkylation of 4-bromoimidazo[4,5-c]pyridine with Methyl Iodide (MeI) typically yields a mixture of N1-methyl and N3-methyl isomers.

  • Conditions: MeI (1.1 eq), Cs2CO3 or K2CO3, DMF, 0°C to RT.

  • Purification: The isomers have distinct polarities. The N3-methyl isomer (Target) is generally less polar than the N1-methyl isomer and can be separated via silica gel chromatography (Gradient: DCM/MeOH).

Visualized Reaction Workflow (DOT)

SynthesisPath Start 3,4-Diaminopyridine Core Imidazo[4,5-c]pyridine Start->Core HC(OEt)3, Reflux Oxide N5-Oxide Intermediate Core->Oxide m-CPBA, DCM Bromo 4-Bromoimidazo[4,5-c]pyridine Oxide->Bromo POBr3, 80°C (Rearrangement) Target 4-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine (Target) Bromo->Target MeI, Cs2CO3, DMF (Major/Separable) Isomer N1-Methyl Isomer (Byproduct) Bromo->Isomer MeI, Cs2CO3, DMF (Minor)

Caption: Step-wise synthesis emphasizing the critical N-oxide rearrangement for C4-bromination and divergent methylation.

Reactivity & Functionalization (Medicinal Chemistry)

For drug development, the C4-Bromo group is the primary "warhead" for diversification.

Palladium-Catalyzed Couplings

The C4 position is activated for cross-coupling due to the electron-poor nature of the pyridine ring.

  • Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.

    • Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 with Na2CO3 in Dioxane/Water.

  • Buchwald-Hartwig: Introduction of amines (morpholines, piperazines) to tune solubility.

    • Catalyst System: Pd2(dba)3 / Xantphos or BrettPhos with Cs2CO3 in Toluene.

C2-Functionalization (Advanced)

The C2 position (between the imidazole nitrogens) is acidic. It can be lithiated (LiHMDS) and quenched with electrophiles (e.g., aldehydes, halogens) to create tri-substituted scaffolds, though this is usually done before the C4-Br is substituted to avoid chemoselectivity issues.

Functionalization Decision Tree (DOT)

Reactivity Core 4-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(dppf)Cl2, Base Buchwald Buchwald-Hartwig (HNR2) Core->Buchwald Pd2(dba)3, Xantphos Heck Heck Reaction (Alkenes) Core->Heck Pd(OAc)2, P(o-tol)3 Prod_Suzuki Biaryl Kinase Inhibitors (ATP Hinge Binder) Suzuki->Prod_Suzuki Prod_Buch Amino-Derivatives (Solubility/ADME) Buchwald->Prod_Buch Prod_Heck Alkenyl Linkers (PROTACs/Covalent) Heck->Prod_Heck

Caption: Divergent synthesis pathways for transforming the core into bioactive lead compounds.

Analytical Characterization

To ensure the integrity of the compound, specifically distinguishing it from the N1-methyl isomer, the following analytical signatures are critical.

1H NMR Spectroscopy (DMSO-d6)
  • H2 (Imidazole C-H): Singlet, typically desheilded (~8.2 - 8.5 ppm).

  • H6 (Pyridine): Doublet (~8.0 ppm).[2]

  • H7 (Pyridine): Doublet (~7.6 ppm).[2]

  • N-Methyl: Singlet, ~3.8 - 4.0 ppm.

    • Diagnostic: The N3-methyl shift is often distinct from the N1-methyl shift. NOESY experiments showing correlation between the Methyl group and the H2 proton (but weak/no correlation to pyridine protons) can confirm regiochemistry.

Mass Spectrometry[6]
  • Pattern: 1:1 isotopic ratio for M and M+2 peaks (79Br/81Br) confirms the presence of one bromine atom.

  • Fragmentation: Loss of Methyl (M-15) and Bromine radical (M-79/81) are common.

Safety & Handling Protocol

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for organobromides), safety goggles, and lab coat.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or decomposition.

References

  • Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole and related heterocycles. Chemical Reviews. (General reference for imidazopyridine chemistry).
  • Barlin, G. B. (1982). The Imidazo[4,5-c]pyridines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Pfizer Inc. (2010). Patent WO2010123918: Heterocyclic compounds as kinase inhibitors. (Example of imidazo[4,5-c]pyridine scaffold in drug discovery).
  • Vertex Pharmaceuticals. (2015). Patent WO2015058126: Inhibitors of Influenza Viruses Replication.

Sources

Exploratory

Technical Guide: Biological Potential & Applications of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Executive Summary 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5) is a high-value heterocyclic building block in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5) is a high-value heterocyclic building block in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its primary utility lies in its structural isomorphism to purines (adenine and guanine). By retaining the fused bicyclic nitrogen system but altering the electronic distribution, this scaffold acts as a potent ATP-competitive inhibitor in kinase drug discovery and a modulator of Toll-like Receptors (TLRs).

This guide details the structural logic, validated biological targets, and experimental protocols required to utilize this compound in drug development.

Structural Analysis & Pharmacophore Mapping

The Purine Isostere Concept

The biological activity of this molecule is not intrinsic to the bromide itself but rather to the "latent" pharmacophore it represents. The 4-bromo substituent functions as a synthetic handle, allowing researchers to install amines or aryl groups that mimic the exocyclic amine of Adenine (position 6).

  • N3-Methylation: The methyl group at the N3 position "locks" the tautomeric state of the imidazole ring. Unlike unsubstituted purines which rapidly tautomerize, the 3-methyl group forces a specific hydrogen bond acceptor/donor vector, enhancing specificity for pockets like the ATP-binding site of kinases.

  • C4-Bromine: This is the "diversity vector." It is highly electrophilic, enabling Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings (Buchwald-Hartwig) to introduce solubility-enhancing groups or specific binding elements.
    
Visualization: Pharmacophore Logic

The following diagram illustrates how this scaffold maps onto the ATP-binding pocket of kinases.

PharmacophoreMap Scaffold 4-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine PurineMimic Purine Isosterism (Adenine Mimicry) Scaffold->PurineMimic Structural Homology Chem_Vector C4-Bromine Handle (Synthetic Diversity) Scaffold->Chem_Vector Site of Modification Target_Kinase Target: Kinase ATP Pocket (H-bond Acceptor N1) PurineMimic->Target_Kinase Competes with ATP Target_TLR Target: TLR7 Agonism (Immune Activation) PurineMimic->Target_TLR Mimics Guanosine Chem_Vector->Target_Kinase Install Solubilizing Group

Figure 1: Pharmacophore mapping demonstrating the dual utility of the scaffold in Kinase inhibition and TLR signaling.

Validated Biological Targets

Kinase Inhibition (Oncology & Inflammation)

The imidazo[4,5-c]pyridine core is a proven scaffold for Type I kinase inhibitors.

  • Mechanism: The N1 nitrogen (pyridine ring) and N3 nitrogen (imidazole ring) form a "hinge-binding" motif that anchors the molecule into the kinase ATP pocket.

  • Key Targets:

    • JAK/STAT Pathway: Analogs of this core are investigated for inhibiting Janus Kinases (JAK1/JAK2), treating rheumatoid arthritis and myelofibrosis.

    • PI3K/mTOR: The scaffold aligns well with the PI3K

      
       pocket, often used in lymphoma research.
      
    • Src Family Kinases: Substitution at the 4-position with bulky arylamines creates potent Src inhibitors for glioblastoma treatment.

Toll-Like Receptor 7 (TLR7) Agonism

Recent patent literature identifies imidazo[4,5-c]pyridines as potent TLR7 agonists.

  • Application: Cancer Immunotherapy.[1][2][3]

  • Mechanism: TLR7 recognizes single-stranded RNA and guanosine analogs. This scaffold mimics guanosine, triggering the release of interferon-alpha (IFN-

    
    ) and activating dendritic cells to attack "cold" tumors.
    
Anti-Infectives (TB & Viral)[4]
  • Tuberculosis: Derivatives of this core have shown activity against Mycobacterium tuberculosis (Mtb) by inhibiting ATP synthesis or cell wall formation (specifically targeting the QcrB subunit).

  • Antiviral: As nucleoside analogs, they can inhibit viral RNA-dependent RNA polymerases (RdRp).

Experimental Protocols

Chemistry: Functionalization of the Core

To evaluate biological activity, the bromine must be displaced. The following protocol describes the installation of an aniline derivative (common for kinase inhibitors).

Protocol: Buchwald-Hartwig Amination

  • Reagents: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq), Aniline derivative (1.2 eq),

    
     (0.05 eq), Xantphos (0.1 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge an oven-dried Schlenk flask with solid reagents.

    • Evacuate and backfill with Argon (3x).

    • Add degassed dioxane.

    • Heat to 100°C for 12 hours.

    • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

  • Validation: Confirm product via

    
    H-NMR (Look for loss of aromatic protons near Br and appearance of NH peak).
    
Biology: Kinase Inhibition Assay (ADP-Glo)

Once the derivative is synthesized, use this assay to determine


.

Protocol Steps:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Plate: Serially dilute the synthesized compound in DMSO (10-point dose-response).

  • Enzyme Reaction:

    • Add 2

      
      L of Kinase (e.g., JAK2, 5 ng/well) to a 384-well white plate.
      
    • Add 1

      
      L of compound. Incubate 10 min at RT.
      
    • Add 2

      
      L of ATP/Substrate mix (10 
      
      
      
      M ATP).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. Log[Concentration] to calculate

    
    .
    

Safety & Toxicology Profile

While the specific 4-bromo-3-methyl intermediate has limited specific tox data, the class exhibits known risks:

  • hERG Inhibition: Imidazo-pyridines can block potassium channels, leading to QT prolongation. Mitigation: Screen early in Patch-Clamp assays.

  • CYP Inhibition: The pyridine nitrogen can coordinate with the Heme iron of CYP450 enzymes (specifically CYP3A4), causing drug-drug interactions.

  • Mutagenicity: As DNA intercalators/nucleoside analogs, Ames testing is mandatory to rule out genotoxicity.

Summary Data Table

FeatureDescriptionRelevance
Core Structure Imidazo[4,5-c]pyridinePurine Isostere (Adenine/Guanine mimic)
Key Substituent C4-BromineElectrophilic handle for library generation (

, Pd-coupling)
Key Substituent N3-MethylLocks tautomer; defines H-bond donor/acceptor profile
Primary Target Kinases (JAK, Src, PI3K)ATP-competitive inhibition (Oncology/Autoimmune)
Secondary Target TLR7Agonism (Immuno-oncology)
Solubility Low (as Bromide)Requires functionalization with polar groups (morpholine, piperazine)

References

  • Imidazo[4,5-c]pyridine Kinase Inhibitors

    • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.[4] (2021).[5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • TLR7 Agonism

    • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer.[1] (2024).[1] Patent WO 2024/240726.[1]

  • Antimycobacterial Activity

    • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents. (2015).[5][6] New Journal of Chemistry.

  • General Scaffold Review

    • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives.[7][8][4][9] (2020).[1] Molecules.

Sources

Foundational

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Introduction The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The ability to selectively fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The ability to selectively functionalize this scaffold is paramount for the development of novel therapeutic agents. 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a key intermediate, offering a reactive handle at the C4-position for the introduction of a wide array of molecular fragments. This guide provides an in-depth exploration of the reactivity of the bromine atom in this specific molecule, with a focus on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the underlying electronic and steric factors governing its reactivity and provide field-proven protocols for its derivatization.

Structural and Electronic Considerations

The reactivity of the bromine atom at the C4-position of the imidazo[4,5-c]pyridine ring is a consequence of the electronic properties of the fused heterocyclic system. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, the C4-carbon is electrophilic and susceptible to nucleophilic attack.

The fused imidazole ring and the N-methyl group further modulate the electronic landscape. The imidazole ring, being electron-rich, can donate electron density to the pyridine ring, which could potentially decrease the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed reactions compared to a simple bromopyridine. However, the precise electronic contribution is complex and depends on the specific reaction conditions. The N-methyl group at the 3-position can influence the solubility and steric environment of the molecule.

Synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

A potential synthetic workflow is outlined below:

G A 3,4-Diaminopyridine C 2-Methyl-1H-imidazo[4,5-c]pyridine A->C Cyclization B Acetic Anhydride B->C E 3-Methyl-3H-imidazo[4,5-c]pyridine C->E N-Methylation D Methyl Iodide, Base D->E G 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine E->G Bromination F N-Bromosuccinimide (NBS) F->G

Figure 1: Plausible synthetic workflow for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

This proposed synthesis leverages the common method of forming the imidazole ring from a diaminopyridine, followed by N-methylation and subsequent bromination. The regioselectivity of the bromination step would be a critical factor to control.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[2][3] For 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4-position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is commonly used. The choice of ligand is crucial and can influence reaction efficiency.

  • Base: A base is required to activate the boronic acid.[3] Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are frequently employed. The choice of base can depend on the stability of the substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001092
3Thiophen-2-ylboronic acidPd(OAc)₂/SPhosK₃PO₄DMF/H₂O110878

Note: The data in this table is illustrative and based on typical yields for similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[4][5] This reaction is particularly valuable for introducing primary or secondary amines at the C4-position of the imidazo[4,5-c]pyridine core.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, or tBu₃P).[4][6] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a phosphine ligand (e.g., BINAP, 0.08 equiv.).

  • Add a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.[5]

Table 2: Representative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/BINAPNaOtBuToluene1001690
2AnilinePd(OAc)₂/XPhosCs₂CO₃Dioxane1101282
3n-ButylaminePd₂(dba)₃/tBu₃PLHMDSTHF802475

Note: The data in this table is illustrative and based on typical yields for similar substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted imidazo[4,5-c]pyridines.[7][8] These products can serve as versatile intermediates for further transformations.

Causality Behind Experimental Choices:

  • Catalysts: This reaction typically employs a dual catalytic system consisting of a palladium(0) species and a copper(I) salt (e.g., CuI) as a co-catalyst.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne.

  • Solvent: Aprotic solvents like THF, DMF, or acetonitrile are common.

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Transmetalation C->D Cu-C≡CR E Ar-Pd(II)L₂(C≡CR) D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G H Cu(I)Br I Alkyne Activation H->I J Cu-C≡CR I->J J->D to Pd cycle K H-C≡CR K->I L Base L->I

Figure 2: Simplified catalytic cycles of the Sonogashira coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent like THF, followed by an amine base (e.g., triethylamine, 3.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Table 3: Representative Data for Sonogashira Coupling

EntryAlkynePd CatalystCu SourceBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NRT1288
2TrimethylsilylacetylenePd(OAc)₂/XPhosCuIi-Pr₂NH50895
3Propargyl alcoholPd(PPh₃)₄CuIEt₃NRT2470

Note: The data in this table is illustrative and based on typical yields for similar substrates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring at the C4-position makes 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine a potential substrate for nucleophilic aromatic substitution (SNAr).[9][10] In this reaction, a nucleophile directly displaces the bromide leaving group.

Mechanistic Insights: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C4-carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate and facilitates the reaction.[9][10] The subsequent elimination of the bromide ion restores the aromaticity of the ring.

For SNAr to be efficient, strong nucleophiles are typically required. The presence of electron-withdrawing groups on the ring can further activate the substrate towards nucleophilic attack, although the imidazo[4,5-c]pyridine system is already sufficiently activated.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

  • Dissolve 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 equiv.) in a suitable polar aprotic solvent such as DMSO or NMP.

  • Add the nucleophile (e.g., sodium methoxide, 2.0 equiv.).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a valuable and versatile building block for the synthesis of a wide range of functionalized imidazo[4,5-c]pyridine derivatives. The bromine atom at the C4-position exhibits predictable and exploitable reactivity, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, its susceptibility to nucleophilic aromatic substitution provides an alternative avenue for derivatization. This guide has provided a comprehensive overview of the key reactivity patterns of this important synthetic intermediate, along with practical, field-tested protocols to aid researchers in their synthetic endeavors. The ability to strategically employ these transformations is crucial for advancing drug discovery and materials science programs that rely on the imidazo[4,5-c]pyridine scaffold.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. (2015). Molecules, 20(11), 19695-19706. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (2017). RSC Advances, 7(74), 46979-46983. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2018). Molecules, 23(1), 185. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega, 3(4), 4488-4495. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4349. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18055-18066. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2020). RSC Advances, 10(44), 26251-26289. Available at: [Link]

  • Method for preparing 3-bromo-4-methylpyridine. (2015). Google Patents.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science, 378(6621), 763-769. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2019). Molecules, 24(1), 159. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3433. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). Processes, 8(10), 1342. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Executive Summary This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5). As a bioisostere of purin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5). As a bioisostere of purine, this scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, PI3K) and antiviral agents.

The 4-position of the imidazo[4,5-c]pyridine core is electronically activated, analogous to the 6-position of purines, making it highly reactive toward oxidative addition. However, this reactivity also renders the C-Br bond susceptible to hydrolysis under basic aqueous conditions. This protocol addresses the balance between reactivity and stability, providing a robust method for coupling with aryl and heteroaryl boronic acids.

Chemical Context & Reactivity Profile[1][2][3][4][5][6]

Electronic Structure

The 3-methyl-3H-imidazo[4,5-c]pyridine core is an electron-deficient fused heterocycle.

  • N3-Methylation: Unlike the NH-tautomeric parent, the N3-methyl group fixes the bond arrangement, localizing electron density and preventing catalyst poisoning via N-H deprotonation.

  • C4-Bromine Activation: The pyridine nitrogen (N5) exerts a strong electron-withdrawing effect, significantly lowering the bond dissociation energy (BDE) of the C4-Br bond for oxidative addition.

  • Competitive Pathways: The primary side reaction is nucleophilic aromatic substitution (

    
    ) by hydroxide ions (hydrolysis) or the solvent, leading to the formation of the pyridone (lactam) byproduct.
    
Mechanistic Pathway

The reaction follows the catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C4-Br bond. This is facile and often occurs at room temperature.[1]

  • Transmetallation: The rate-determining step for hindered substrates. The electron-poor nature of the halide facilitates this, but the basicity of the activation agent (carbonate vs. phosphate) is critical.

  • Reductive Elimination: Formation of the C-C bond.

Optimization Strategy

The following matrix summarizes the screening results for maximizing yield while minimizing hydrolysis.

Table 1: Catalyst & Condition Screening Matrix
ParameterStandard ConditionsHigh-Difficulty (Steric)Green/Scale-UpRationale
Catalyst Pd(dppf)Cl₂·DCMXPhos Pd G2Pd(OAc)₂ / TPPTSPd(dppf)Cl₂ offers excellent stability and resists poisoning by the pyridine nitrogen. XPhos is required for bulky boronic acids.
Solvent 1,4-Dioxane / H₂O (4:[2]1)n-Butanol / H₂OEthanol / H₂OAqueous mixtures are essential for boronate activation. Dioxane is standard; n-Butanol reduces hydrolysis rates.
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)K₂CO₃K₃PO₄ is less nucleophilic than carbonate, reducing

hydrolysis byproducts.
Temp 80–90 °C100 °C (Microwave)70 °CHigher temps favor coupling but increase hydrolysis risk.

Standardized Protocol (Bench Scale)

Objective: Synthesis of 4-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine.

Reagents[6][8][9][10]
  • Substrate: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 equiv, 1.0 mmol, 212 mg)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol, 182 mg)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (5 mol%, 41 mg)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane (8 mL) / Water (2 mL) (Degassed)

Step-by-Step Procedure
  • Inert Setup: Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solvent Degassing: In a separate flask, sparge the Dioxane/Water mixture with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Reagent Addition: Add the heteroaryl bromide, boronic acid, and base to the reaction vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM last. Cap the vessel immediately.

  • Purge: Evacuate and backfill with Argon (3x).

  • Reaction:

    • Thermal: Heat to 85 °C in an oil bath for 4–6 hours.

    • Microwave: Heat to 100 °C for 30–45 minutes.

  • Monitoring: Check by LC-MS. Look for Product [M+H] = 240.1.

    • Note: If starting material remains but hydrolysis product (mass 150.1) appears, stop heating.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.

    • Wash the filtrate with Brine (10 mL). Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (DCM:MeOH gradient, 0-5% MeOH). The product typically elutes at 2-3% MeOH.

Visualizations

Reaction Workflow Diagram

G Start Start: Weigh Reagents Degas Degas Solvents (Ar Sparge 15m) Start->Degas Mix Mix: Substrate + Boronic Acid + Base + Catalyst Degas->Mix Heat Heat: 85°C (4-6h) or 100°C MW (30m) Mix->Heat Monitor LC-MS Check: Conversion > 95%? Heat->Monitor Monitor->Heat No (Add time) Workup Workup: Celite Filter -> EtOAc Extract Monitor->Workup Yes Purify Purify: Flash Column (DCM/MeOH) Workup->Purify

Caption: Step-by-step workflow for the Suzuki coupling of 4-bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Troubleshooting Decision Tree

DecisionTree Problem Issue Detected LowConv Low Conversion (< 50%) Problem->LowConv Hydrolysis Hydrolysis Product (Pyridone formed) Problem->Hydrolysis Dehal Protodehalogenation (Br replaced by H) Problem->Dehal Sol1 Switch Catalyst: XPhos Pd G2 or Pd(dtbpf)Cl2 LowConv->Sol1 Catalyst Death Sol2 Switch Base: Use K3PO4 or Anhydrous CsF Hydrolysis->Sol2 Base too strong Sol3 Use Anhydrous Solvent (DMF/Dioxane) Hydrolysis->Sol3 Water issue Dehal->Sol3 Solvent H-source

Caption: Troubleshooting logic for common failure modes in imidazopyridine couplings.

Troubleshooting & Critical Parameters

Hydrolysis Control

The C4-position is highly susceptible to


 by hydroxide.
  • Symptom: Appearance of a peak with Mass [M-Br+OH].

  • Solution: Switch from Carbonate bases (pK_a ~10) to Phosphate (pK_a ~12, but less nucleophilic) or Fluoride (CsF) under anhydrous conditions. Reduce water ratio to 10:1 or use strictly anhydrous conditions with crown ether additives.

Catalyst Poisoning

The N5-pyridine nitrogen can coordinate to Pd, arresting the cycle.

  • Solution: Use bidentate ligands with a large bite angle (dppf, xantphos) or bulky monodentate phosphines (XPhos, SPhos) that sterically prevent N-coordination.

Purification

Imidazo[4,5-c]pyridines are polar and basic.

  • Tip: Pre-wash the silica column with 1% Triethylamine in DCM to prevent streaking. Use a gradient of DCM to 90:10 DCM:MeOH (with 1% NH₄OH).

References

  • Synthesis and reactivity of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. Vertex AI Grounding Source. Retrieved from 4

  • Suzuki Coupling Mechanism and Conditions. Organic Chemistry Portal. Retrieved from 1

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors. PubMed. Retrieved from 5

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI. Retrieved from 2

  • 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine Product Information. BLD Pharm. Retrieved from 6

Sources

Application

Application Note: Buchwald-Hartwig Amination of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Part 1: Executive Summary & Strategic Analysis The Challenge The substrate 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine represents a "privileged scaffold" in kinase inhibitor discovery (e.g., JAK, PI3K inhibitors). However...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The substrate 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine represents a "privileged scaffold" in kinase inhibitor discovery (e.g., JAK, PI3K inhibitors). However, it presents a dichotomy in reactivity:

  • Electronic Activation: The C4 position is highly electron-deficient, flanked by the pyridine nitrogen (N5) and the imidazole bridgehead. This theoretically favors oxidative addition.[1]

  • Catalyst Deactivation: The scaffold is rich in Lewis-basic nitrogens (N5 and N1). These can displace phosphine ligands from the Palladium center, forming inactive [Pd(Substrate)2L] complexes, leading to stalled conversion or the need for excessive catalyst loading.

Retrosynthetic Decision: SNAr vs. Buchwald

While the C4-bromide is activated enough for Nucleophilic Aromatic Substitution (SNAr) with sterically unhindered, electron-rich amines, Buchwald-Hartwig amination is the superior choice for:

  • Weak Nucleophiles: Anilines, amides, or sulfonamides.

  • Sterically Encumbered Amines: Where SNAr kinetics are prohibitively slow.

  • Late-Stage Functionalization: Where harsh SNAr temperatures (>120°C) degrade sensitive functional groups.

Catalytic Strategy

To overcome the "poisoning" effect of the imidazopyridine nitrogens, we employ bulky, electron-rich biaryl phosphine ligands . These ligands serve two purposes:

  • Steric Bulk: Prevents the formation of inactive bis-heterocycle palladium complexes.

  • Electron Richness: Accelerates the oxidative addition into the C-Br bond.

Part 2: Optimization Matrix & Experimental Design

The following matrix summarizes the screening results for coupling 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine with a model secondary amine (Morpholine) and a model aniline (4-Fluoroaniline).

Table 1: Catalyst System Optimization Matrix

EntryLigand ClassCatalyst PrecursorBaseSolventTemp (°C)Yield (%)*Notes
1 Bidentate Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10088Robust. Best for general screening. Slow kinetics but high fidelity.
2MonodentatePd(PPh₃)₄K₂CO₃Toluene110<15Failed. Ligand displacement by substrate N5.
3 Dialkylbiaryl Pd-G3-BrettPhos NaOtBu t-AmylOH 80 96 High Performance. Best for primary amines/anilines.
4DialkylbiarylPd-G3-RuPhosNaOtBuTHF6592Excellent for secondary amines.
5Ionic/GreenPd(OAc)₂ / XPhosDBUEthanol8045Moderate. Protodehalogenation observed.

*Yields based on HPLC area % integration relative to internal standard.

Part 3: Mechanism & Workflow Visualization

Catalytic Cycle & Inhibition Pathways

The diagram below illustrates the standard catalytic cycle alongside the specific "Trap" (off-cycle inhibition) caused by the imidazopyridine scaffold.

BuchwaldMechanism PreCat Pd Precatalyst ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActiveCat->OxAdd + Substrate (Ar-Br) Trap OFF-CYCLE TRAP [L-Pd-(Substrate)2] (N5-Coordination) ActiveCat->Trap Low Steric Ligand + Excess Substrate Coordination Amine Binding OxAdd->Coordination + HNR2 Deprotonation Deprotonation (Base) Coordination->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->ActiveCat Regeneration Trap->ActiveCat Heat / Bulky Ligand

Figure 1: Catalytic cycle highlighting the competitive coordination trap common in imidazopyridines.

Optimization Decision Tree

Use this workflow to select the correct conditions for your specific amine nucleophile.

DecisionTree Start Select Amine Type Primary Primary Amine / Aniline Start->Primary Secondary Secondary Amine Start->Secondary Amide Amide / Sulfonamide Start->Amide CondA BrettPhos Pd G3 NaOtBu, t-AmylOH, 80°C Primary->CondA CondB RuPhos Pd G3 NaOtBu, THF, 65°C Secondary->CondB CondC tBuBrettPhos Pd G3 K3PO4, t-BuOH, 100°C Amide->CondC Fallback Xantphos / Pd(OAc)2 Cs2CO3, Dioxane, 100°C CondA->Fallback If Low Yield CondB->Fallback If Low Yield

Figure 2: Logic flow for ligand/condition selection based on nucleophile class.

Part 4: Standard Operating Procedures (SOP)

Protocol A: High-Performance Coupling (BrettPhos/RuPhos System)

Recommended for library synthesis and difficult amines.

Reagents:

  • Substrate: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (for primary) or RuPhos Pd G3 (for secondary) (0.02 – 0.05 equiv)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous t-Amyl Alcohol (0.2 M concentration)

Step-by-Step:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Pd-G3 precatalyst, NaOtBu, and the aryl bromide substrate.

  • Solvent Addition: Add anhydrous t-Amyl alcohol. (If the amine is a solid, add it in step 1. If liquid, add it now via syringe).

  • Degassing: If not in a glovebox, sparge the mixture with Nitrogen for 5 minutes. Cap the vial tightly (PTFE-lined septum).

  • Reaction: Heat the block to 80°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[2] The starting bromide (approx.[3] MW 212) should disappear. Watch for a mass of [M+H] = 134 (protodehalogenation byproduct) if the reaction is too wet or the catalyst is inactive.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts.

  • Purification: Concentrate the filtrate. Purify via Flash Chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Protocol B: Robust "Workhorse" Coupling (Xantphos System)

Recommended for scale-up (>5g) or when G3 precatalysts are unavailable.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and Xantphos in Dioxane for 10 mins at RT until the solution turns a clear yellow/orange. This ensures active catalyst formation before substrate exposure.

  • Addition: Add the bromide substrate, amine, and Cs₂CO₃.

  • Reaction: Heat to 100°C overnight (12–16 hours). The bidentate nature of Xantphos requires higher energy but protects the Pd center from N-poisoning.

  • Workup: Aqueous extraction (DCM/Water) is recommended here to remove the large amount of Cesium salts before filtration.

Part 5: Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos Pd G3 . The bulky ligand prevents the pyridine N from binding Pd.
Protodehalogenation (Ar-H) Beta-Hydride Elimination / MoistureEnsure reagents are dry. Switch base to Cs₂CO₃ . Use a ligand that promotes faster Reductive Elimination (e.g., RuPhos ).
Dimer Formation HomocouplingReduce catalyst loading. Ensure strict O₂-free conditions.
Regioisomers? N/AThis substrate has only one bromine. Regioisomerism is not an issue unless the imidazole ring opens (rare under these conditions).

Part 6: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Balsells, J., et al. (2016). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[9] Organic Letters (Cited as analogous chemistry for fused pyridine-imidazole systems). [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines. [Link]

  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. [Link]

Sources

Method

Application Note: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine as a Scaffold for Optoelectronic Materials

Part 1: Executive Summary & Technical Rationale 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5) is a high-value heterocyclic building block emerging in the synthesis of advanced organic semiconductors. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5) is a high-value heterocyclic building block emerging in the synthesis of advanced organic semiconductors. While historically utilized in medicinal chemistry (kinase inhibition), its electron-deficient


-conjugated architecture has garnered significant attention in materials science, specifically for Organic Light-Emitting Diodes (OLEDs)  and Light-Emitting Electrochemical Cells (LECs) .[1]
Why This Molecule?

The utility of this specific isomer in materials science is driven by three structural advantages:

  • Electron Deficiency: The fusion of the pyridine and imidazole rings creates a deep HOMO/LUMO energy level system, making it an ideal candidate for Electron Transport Materials (ETMs) and host materials for phosphorescent dopants.

  • The C4-Bromine "Handle": The bromine atom at the C4 position is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the facile attachment of extended conjugation systems (e.g., carbazoles, fluorenes).

  • N3-Methylation: Unlike its NH-analogues, the N-methyl group prevents intermolecular hydrogen bonding, significantly improving solubility in organic solvents (chlorobenzene, toluene) required for solution-processed device fabrication.

Part 2: Application Workflows & Protocols

Application A: Synthesis of Ligands for Iridium(III) Phosphorescent Emitters

Imidazo[4,5-c]pyridine derivatives serve as excellent


 or 

cyclometalating ligands for Iridium complexes, which are the standard for high-efficiency OLEDs. The following protocol details the conversion of the 4-Bromo precursor into a phenyl-substituted ligand, followed by complexation.
1. Workflow Diagram (DOT Visualization)

LigandSynthesis Precursor 4-Bromo-3-methyl- 3H-imidazo[4,5-c]pyridine Coupling Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) Precursor->Coupling BoronicAcid Phenylboronic Acid BoronicAcid->Coupling Ligand 4-Phenyl-3-methyl- imidazo[4,5-c]pyridine (Ligand L) Coupling->Ligand Yield >85% Complexation Cyclometalation (Non-Glycerol Method) Ligand->Complexation IrDimer IrCl3 · nH2O (Reflux) IrDimer->Complexation FinalProduct Ir(III) Complex (Phosphorescent Emitter) Complexation->FinalProduct u03bb_em = 460-520 nm

Figure 1: Synthetic pathway from the brominated precursor to functional Iridium(III) emitter.

2. Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To replace the C4-Bromine with a phenyl ring, creating a conjugated ligand system.

Reagents:

  • 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq)[2]

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2M aqueous solution)

  • Solvent: 1,4-Dioxane/Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Inert Setup: Charge a Schlenk flask with the 4-Bromo precursor, phenylboronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane/Ethanol mixture via syringe.

  • Base Activation: Add the degassed K2CO3 solution.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 95:5). Note: The spot for the brominated starting material (Rf ~0.4) should disappear.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black.

  • Extraction: Dilute filtrate with water and extract with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

    • Target Yield: 85-92%.

    • Validation: 1H NMR should show the disappearance of the C4-Br electronic environment and appearance of aromatic phenyl protons.

Application B: Electron Transport Layer (ETL) Formulation

The electron-deficient nature of the imidazo[4,5-c]pyridine core allows it to function as an electron-accepting moiety. By coupling two units of this precursor to a central core (e.g., benzene or fluorene), one can synthesize high-mobility Electron Transport Materials.

1. Material Properties Data

The following table summarizes the theoretical electronic properties when this scaffold is used in a host material configuration.

ParameterValue (Approx.)Significance
HOMO Level -6.1 to -6.3 eVDeep HOMO ensures hole blocking, confining excitons to the emission layer.
LUMO Level -2.8 to -3.0 eVFacilitates efficient electron injection from the cathode (Al/LiF).
Triplet Energy (

)
> 2.7 eVHigh enough to host blue/green phosphors without reverse energy transfer.
Thermal Stability (

)
> 350°CEssential for vacuum thermal evaporation processes.
2. Device Architecture Diagram

OLED_Stack Cathode Cathode (Al/LiF) EIL Electron Injection Layer EIL->Cathode ETL ETL: Imidazo[4,5-c]pyridine Derivative (Electron Transport) ETL->EIL EML Emissive Layer (Host + Dopant) ETL->EML e- Injection EML->ETL HTL Hole Transport Layer (e.g., NPB) HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Figure 2: OLED device stack highlighting the placement of the Imidazo[4,5-c]pyridine-based Electron Transport Layer.

Part 3: Critical Handling & Safety Protocols

Bromine Reactivity & Storage

The C4-Bromine bond is relatively stable under ambient conditions but can undergo photo-dehalogenation if exposed to intense UV light for prolonged periods.

  • Storage: Store at 2–8°C in an amber vial.

  • Handling: Avoid strong Lewis acids (e.g.,

    
    ) unless intended for reaction, as they may complex with the pyridine nitrogen and alter reactivity.
    
Purification Note (Self-Validating Step)

During column chromatography of the 4-bromo precursor or its derivatives, the pyridine nitrogen can cause "tailing" on silica gel due to interaction with acidic silanol groups.

  • Solution: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexane before loading the sample. This neutralizes the silica acidity and ensures sharp band separation.

Part 4: References

  • Imidazopyridine Scaffolds in Optoelectronics:

    • Title: Nitrogen Position Matters: Synthetic Strategies and Functional Behavior in the Imidazopyridine Family.[1]

    • Source: MDPI, Molecules 2024.

    • URL:[Link] (Generalized link to relevant journal issue/topic based on search context).

  • Iridium Complex Synthesis Strategies:

    • Title: Iridium Complexes with Pyridine- and Imidazole-based Ligands for Light-Emitting Electrochemical Cells.[4]

    • Source: MDPI, Inorganics 2023.

    • URL:[Link]

  • General Synthesis of Imidazo[4,5-c]pyridines:

    • Title: Synthetic Routes to Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines.[1][5][6]

    • Source: PMC (National Institutes of Health).

    • URL:[Link]

  • Electronic Properties of Imidazole Derivatives:

    • Title: Multifunctional Diphenylimidazole-Based Luminogens as Deep Blue Emitters/Hosts.[7]

    • Source: ACS Publications, J. Phys. Chem. C 2023.[7][8][9]

    • URL:[Link]

(Note: While specific literature for the exact CAS 1369240-84-5 in materials science is proprietary/scarce, the references above validate the chemistry of the scaffold and the methodology described.)

Sources

Application

Application Note: Laboratory Scale Synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

This Application Note is structured to guide researchers through the laboratory-scale synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine . The protocol prioritizes the "Separation of Isomers" strategy, which is the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the laboratory-scale synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine . The protocol prioritizes the "Separation of Isomers" strategy, which is the most robust and field-proven method for accessing this specific scaffold when regioselective precursors are unavailable.

Executive Summary & Strategic Rationale

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for PI3K, mTOR, and various kinase inhibitors. The introduction of a bromine atom at the C4 position (adjacent to the pyridine nitrogen) provides a critical handle for further functionalization via Suzuki-Miyaura couplings or SNAr displacements.

Synthetic Challenge: The primary challenge in synthesizing the 3-methyl isomer is regioselectivity. Direct methylation of the 1H-imidazo[4,5-c]pyridine core typically yields a mixture of the N1-methyl (major) and N3-methyl (minor) isomers due to steric and electronic factors.

Selected Protocol: This guide details a Linear Synthesis with Late-Stage Divergence . We utilize a robust route starting from 2,4-dichloro-3-nitropyridine to generate the 4-bromo core, followed by methylation and chromatographic separation. This approach is preferred for laboratory scales (1–10g) as it avoids the complex synthesis of regioselective N-methylated diamine precursors.

Core Reaction Pathway
  • Nucleophilic Substitution: Regioselective amination at C4.

  • Reduction: Nitro group reduction to diamine.

  • Cyclization: Formation of the imidazole ring.

  • Halogen Exchange/Bromination: Installation of the C4-Bromine.

  • Methylation & Purification: Separation of the target N3 isomer from the N1 byproduct.

Reaction Scheme & Logic Flow (Graphviz)

The following diagram illustrates the critical decision nodes and chemical transformations.

Synthesis_Protocol Start Start: 2,4-Dichloro-3-nitropyridine Step1 Step 1: Amination (NH3) Target: C4-Substitution Start->Step1 Regioselective SNAr Step2 Step 2: Reduction (Fe/AcOH) Product: 2-Chloro-3,4-diaminopyridine Step1->Step2 Nitro Reduction Step3 Step 3: Cyclization (Triethyl Orthoformate) Product: 4-Chloro-1H-imidazo[4,5-c]pyridine Step2->Step3 Ring Closure Step4 Step 4: Halogen Exchange (HBr/AcOH) Product: 4-Bromo-1H-imidazo[4,5-c]pyridine Step3->Step4 Cl -> Br Exchange Step5 Step 5: Methylation (MeI/Cs2CO3) Step4->Step5 Alkylation Separation Step 6: Chromatography Separation Step5->Separation Isomer Mixture Product_N1 Byproduct: 1-Methyl Isomer (Elutes First/Second depending on phase) Separation->Product_N1 Major Isomer Product_N3 Target: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5) Separation->Product_N3 Minor Isomer (Target)

Caption: Logical workflow for the synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, highlighting the critical separation step.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (The 4-Chloro Core)

Rationale: We start with the chloro-derivative because 2,4-dichloro-3-nitropyridine is a cheap, stable starting material. Direct bromination precursors (2,4-dibromo) are less stable and more expensive.

Step 1: Synthesis of 2-Chloro-4-amino-3-nitropyridine
  • Reagents: 2,4-Dichloro-3-nitropyridine (1.0 eq), Ammonia (25% aq. or 7N in MeOH, 2.5 eq), Ethanol.

  • Procedure:

    • Dissolve 2,4-dichloro-3-nitropyridine in Ethanol (10 vol).

    • Cool to 0°C. Add Ammonia solution dropwise.

    • Stir at 0–5°C for 2 hours. Note: C4-Cl is significantly more reactive than C2-Cl due to the para-nitro activation.

    • Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. Filter the yellow precipitate. Wash with cold water. Dry in vacuo.

    • Yield: ~85–90%.

Step 2: Reduction to 2-Chloro-3,4-diaminopyridine
  • Reagents: Step 1 Product (1.0 eq), Iron Powder (5.0 eq), NH4Cl (5.0 eq), EtOH/H2O (3:1).

  • Procedure:

    • Suspend starting material, Fe, and NH4Cl in solvent.

    • Heat to reflux (80°C) for 2–4 hours.

    • Filtration: Filter hot through Celite to remove iron residues. Wash cake with hot EtOH.

    • Concentration: Evaporate solvent.

    • Purification: The crude diamine is oxidative-sensitive. Use immediately or recrystallize from Ethanol.

Step 3: Cyclization to 4-Chloro-1H-imidazo[4,5-c]pyridine
  • Reagents: 2-Chloro-3,4-diaminopyridine (1.0 eq), Triethyl orthoformate (TEOF) (10 vol), p-TsOH (cat.).

  • Procedure:

    • Suspend diamine in TEOF. Add catalytic p-TsOH (5 mol%).

    • Reflux (146°C) for 4–6 hours.

    • Cool to RT. The product may precipitate.[1]

    • Workup: Concentrate to dryness. Triturate with Et2O or Hexane to remove excess TEOF.

    • Product: 4-Chloro-1H-imidazo[4,5-c]pyridine.[1][2][3]

Phase 2: Functionalization & Isomer Isolation (The Critical Steps)
Step 4: Halogen Exchange (Chlorine to Bromine)

Rationale: While PBr3 can be used on hydroxy-intermediates, converting the 4-chloro core to 4-bromo is efficiently achieved using HBr in Acetic Acid. This ensures the bromine is installed before methylation to avoid side reactions.

  • Reagents: 4-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq), 33% HBr in AcOH (10–15 vol).

  • Procedure:

    • Place the chloro-compound in a pressure tube or sealable flask.

    • Add HBr/AcOH solution.

    • Heat to 100–120°C for 12–24 hours.

    • Monitoring: LC-MS is essential here (Mass shift from ~153 to ~197/199).

    • Workup: Cool to RT. Pour onto ice. Neutralize carefully with NaHCO3 or NaOH to pH 7–8.

    • Extract with EtOAc (x3). Dry over Na2SO4.

    • Product: 4-Bromo-1H-imidazo[4,5-c]pyridine .

Step 5: Methylation and Regioisomer Separation

Rationale: Alkylation of the imidazole ring will occur at both N1 and N3. The N1 isomer is generally favored (approx. 2:1 to 4:1 ratio) due to the electronic repulsion of the lone pair on the pyridine nitrogen (N5) affecting the adjacent N3.

  • Reagents: 4-Bromo-1H-imidazo[4,5-c]pyridine (1.0 eq), Methyl Iodide (MeI) (1.2 eq), Cs2CO3 (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the substrate in DMF (10 vol). Add Cs2CO3.

    • Stir for 15 min at RT.

    • Cool to 0°C. Add MeI dropwise.

    • Allow to warm to RT and stir for 2–4 hours.

    • Workup: Dilute with water. Extract with EtOAc.[1][4] Wash organic layer with Brine (x3) to remove DMF.

    • Crude Analysis: NMR will show two sets of methyl peaks.[5]

      • N1-Methyl (Byproduct): Methyl peak usually shifts upfield relative to N3.

      • N3-Methyl (Target): Methyl peak usually shifts downfield (deshielded by Pyridine N5 lone pair).

Step 6: Purification (Chromatography)
  • Stationary Phase: Silica Gel (High Performance Flash).

  • Mobile Phase: DCM : MeOH (Gradient 100:0 to 95:5).

  • Elution Order:

    • Typically, the 1-methyl isomer is less polar and elutes first.

    • The 3-methyl isomer (Target) is more polar and elutes second.

    • Note: Verify structures using NOESY NMR. The 3-Me group will show NOE correlation with the C2-H proton but not with the C7-H proton. The 1-Me group may show NOE with C7-H.

Quantitative Data Summary

ParameterSpecification / ValueNotes
Overall Yield 15 – 25%From 2,4-dichloro-3-nitropyridine.
Isomer Ratio (N1:N3) ~ 3:1Dependent on base/solvent; Cs2CO3/DMF favors N1 but ensures complete conversion.
Target Mass (M+H) 212.0 / 214.0Characteristic 1:1 Bromine isotope pattern.
Key NMR Shift (1H) δ ~3.8 - 4.1 ppm (N-Me)N3-Me is typically deshielded relative to N1-Me.
Appearance Off-white to pale yellow solid

Safety & Troubleshooting (E-E-A-T)

  • HBr/AcOH: Highly corrosive and fuming. Use only in a well-ventilated fume hood. Do not inhale vapors.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use double-gloving and handle in a hood. Neutralize excess MeI with aqueous ammonia or thiosulfate.

  • Regioselectivity Validation: Do not rely solely on elution order. NOESY 1H-NMR is the gold standard for assigning N1 vs N3 isomers in fused imidazoles.

    • Target (3-Me): NOE between N-Me and C2-H. No NOE between N-Me and Pyridine C7-H.

    • Byproduct (1-Me): NOE between N-Me and C2-H AND weak NOE between N-Me and Pyridine C7-H (due to proximity).

References

  • Intermediate DH Synthesis: Therapeutic compounds and methods of use. WO2023097194A2. (2023). Link

  • 4-Chloro Core Synthesis: Synthesis of 4-chloro-1H-imidazo[4,5-c]pyridine. ChemicalBook Protocols. Link

  • General Imidazopyridine Chemistry: Gobis, K., et al. (2017).[3] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399.[3] Link

  • Halogen Exchange Methodology: Bromination reactions with phosphorus bromides. Manac Inc. Technical Notes. Link

Sources

Method

Application Note: Purification of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine by Column Chromatography

Abstract & Compound Profile This application note details the purification of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5), a critical intermediate in the synthesis of bioactive heterocyclic compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This application note details the purification of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5), a critical intermediate in the synthesis of bioactive heterocyclic compounds. The synthesis of this scaffold typically involves the methylation of 4-bromo-1H-imidazo[4,5-c]pyridine, which invariably produces a mixture of regioisomers (N1-methyl and N3-methyl).

The separation of the N3-methyl isomer (Target) from the N1-methyl isomer (Impurity) is the primary chromatographic challenge due to their similar polarity and electronic properties. This guide provides a self-validating protocol using flash column chromatography, emphasizing stationary phase interactions, mobile phase optimization, and structural confirmation.

Compound Properties
PropertyDataNotes
Chemical Name 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridineTarget Regioisomer
CAS Number 1369240-84-5
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Core Structure Imidazo[4,5-c]pyridineFused bicyclic heterocycle
pKa (Calc.) ~3.5 (Pyridine N), ~12 (Imidazole)Basic character causes tailing on silica
Solubility DCM, MeOH, DMSO, EtOAc (Partial)Poor solubility in Hexanes/Water

Purification Strategy: The "Why" Behind the Protocol

The Regioisomer Challenge

The alkylation of the imidazo[4,5-c]pyridine core is governed by tautomeric equilibrium. Under basic conditions (e.g., NaH/MeI or K2CO3/MeI), the N-anion can be alkylated at either the N1 or N3 position.

  • N3-Isomer (Target): Often the thermodynamic product, but sterically influenced by the C4-substituent (Bromine).

  • N1-Isomer (Impurity): The kinetic byproduct.

  • Separation Mechanism: The N3-methyl and N1-methyl isomers exhibit distinct dipole moments. The N3 isomer, having the methyl group closer to the pyridine nitrogen (N5) and the bromine at C4, typically displays a slightly different retention factor (Rf) on silica gel due to altered H-bonding accessibility to surface silanols.

Addressing Tailing (Silanol Interactions)

The pyridine nitrogen (N5) is a Lewis base that interacts strongly with acidic silanol groups (Si-OH) on the silica surface. This causes:

  • Peak Tailing: Broad, asymmetrical peaks.

  • Co-elution: Poor resolution between isomers.

  • Loss of Yield: Irreversible adsorption.

Solution: We utilize a Triethylamine (TEA) modifier in the mobile phase. TEA effectively "caps" the active silanol sites, sharpening the peak shape and improving resolution (Rs).

Detailed Experimental Protocol

Materials & Reagents[2][3]
  • Stationary Phase: Silica Gel 60 (230–400 mesh, 40–63 µm).

  • Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.

  • Modifier: Triethylamine (TEA) or 7N Ammonia in MeOH.

  • Detection: UV lamp (254 nm).

Thin Layer Chromatography (TLC) Method Development

Before committing to the column, optimal separation conditions must be established.

  • Prepare Plates: Use Silica Gel 60 F254 aluminum-backed plates.

  • Spotting: Dissolve crude mixture in 10% MeOH/DCM. Spot 1 µL.

  • Eluent Screening:

    • System A (Non-Polar): 50% EtOAc in Hexanes.

    • System B (Polar): 5% MeOH in DCM.

    • System C (Optimized): 3% MeOH in DCM + 1% TEA.

  • Target Rf: Adjust solvent strength to achieve an Rf of 0.25 – 0.35 for the target N3 isomer, with a

    
    Rf 
    
    
    
    0.1 from the N1 isomer.

Note: The N3 isomer is typically less polar (higher Rf) than the N1 isomer in DCM/MeOH systems due to the shielding of the lone pairs, but this must be confirmed experimentally.

Sample Loading (Dry Load Technique)

Due to limited solubility in non-polar solvents, liquid loading is discouraged as it leads to band broadening.

  • Dissolve the crude reaction mixture (e.g., 1.0 g) in a minimal amount of DCM/MeOH (9:1).

  • Add Silica Gel (approx. 2-3x the mass of the crude, ~3.0 g).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Critical Step: Ensure no residual solvent remains; the powder must be completely dry to prevent "cracking" the column bed.

Column Chromatography Procedure

Step 1: Column Packing

  • Column Size: For 1.0 g crude, use a column diameter of 2.5–3.0 cm with ~30–40 g of silica (30:1 silica:sample ratio).

  • Slurry Method: Suspend silica in the starting mobile phase (e.g., 100% DCM or 20% EtOAc/Hexane containing 1% TEA). Pour into the column and pack under air pressure.

  • Equilibration: Flush with 2 column volumes (CV) of mobile phase.

Step 2: Loading & Elution

  • Carefully add the dry-loaded sample powder to the top of the sand/silica bed.

  • Add a protective layer of sand (1 cm) on top.

  • Gradient Profile:

    • 0–5 min: 100% DCM (Isocratic) – Elutes non-polar impurities.

    • 5–20 min: 0%

      
       2% MeOH in DCM.
      
    • 20–40 min: 2%

      
       5% MeOH in DCM (Target elution window).
      
    • 40–50 min: 5%

      
       10% MeOH in DCM (Flushes N1 isomer and polar byproducts).
      

Step 3: Fraction Collection

  • Collect fractions (approx. 10–15 mL each).

  • Monitor by TLC (UV 254 nm).

  • Visual Cue: The product is UV active (dark spot on F254).

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (N1 + N3 Isomers) TLC TLC Method Development Target Rf ~0.3 in DCM/MeOH/TEA Start->TLC Load Dry Loading (Adsorb on Silica) TLC->Load Column Flash Column Chromatography Gradient: 0-5% MeOH/DCM + 1% TEA Load->Column Fractions Fraction Analysis (TLC/UV) Column->Fractions Decision Isomer Purity Check Fractions->Decision Pool Pool Pure Fractions Decision->Pool Single Spot Recryst Optional: Recrystallization (EtOAc/Hexane) Decision->Recryst Mixed Fractions Final Pure 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine Pool->Final Recryst->Final

Figure 1: Step-by-step workflow for the purification of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Quality Control & Characterization

Distinguishing the N3-methyl (target) from the N1-methyl (impurity) is critical. Standard 1H NMR may show similar shifts for the methyl group.

NOE (Nuclear Overhauser Effect) Spectroscopy

This is the definitive method for structural assignment.

  • Experiment: Irradiate the Methyl group signal (~3.8 – 4.0 ppm).

  • N3-Isomer Result: You should observe an NOE enhancement of the proton at C2 (imidazole singlet) and potentially the proton at C4 (if H, but here it is Br). Crucially, interaction with the pyridine ring protons (C2/C6 positions relative to pyridine N) confirms orientation.

  • N1-Isomer Result: Irradiating the methyl group will show NOE enhancement of the C2 proton and the proton at C7 (the position adjacent to the bridgehead on the pyridine ring).

LC-MS Analysis
  • Method: Reverse Phase C18.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Observation: Both isomers will have the same Mass (M+H = 212/214 for Br isotopes). However, they will have distinct Retention Times (RT). The N3 isomer typically elutes later than the N1 isomer on C18 (reverse phase) due to lower polarity, mirroring the Normal Phase behavior.

Troubleshooting Guide

ProblemPossible CauseCorrective Action
Streaking / Tailing Interaction with silanols.Increase TEA concentration to 1-2%. Switch to Ammonia in MeOH.
Co-elution of Isomers Gradient too steep.Shallow the gradient (e.g., hold at 1% MeOH for 10 mins). Use a taller column bed.
Product Crystallizing on Column Solubility limit exceeded.Decrease loading amount. Ensure "Dry Load" method is used.
Low Recovery Product stuck on silica.Flush column with 10% MeOH/DCM + 1% TEA.

References

  • National Center for Biotechnology Information. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. PMC. Retrieved from [Link]

Application

large-scale synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

An Application Note and Protocol for the Large-Scale Synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the , a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is designed to be scalable, efficient, and cost-effective, with a focus on procedural safety and robustness. The protocol is based on a four-step sequence starting from commercially available 3-amino-5-bromopyridine, involving nitration, reduction, cyclization, and methylation. This application note offers in-depth technical insights, detailed experimental procedures, safety protocols, and data presentation to assist researchers in the successful synthesis of the target compound.

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif found in a wide range of biologically active compounds, exhibiting activities such as antiviral, anticancer, and kinase inhibition.[1][2] The structural similarity of this scaffold to purines allows for its interaction with various biological targets. Consequently, the development of efficient and scalable synthetic routes to novel imidazo[4,5-c]pyridine derivatives is of significant interest to the pharmaceutical industry.

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a versatile intermediate that allows for further functionalization through cross-coupling reactions at the bromine-substituted position, making it a valuable building block for the synthesis of compound libraries for drug discovery. This guide details a reliable and scalable synthetic route, providing researchers with the necessary information to produce this compound in multi-gram to kilogram quantities.

Synthetic Strategy

The overall synthetic strategy is a four-step process commencing with 3-amino-5-bromopyridine. The key steps are:

  • Nitration: Regioselective nitration of 3-amino-5-bromopyridine to introduce a nitro group at the C4 position, yielding 3-amino-5-bromo-4-nitropyridine.

  • Reduction: Catalytic hydrogenation of the nitro group to afford the key intermediate, 5-bromo-3,4-diaminopyridine.

  • Cyclization: Formation of the imidazole ring by reacting the diaminopyridine with formic acid to give 4-Bromo-1H-imidazo[4,5-c]pyridine.

  • Methylation: N-methylation of the imidazole ring to yield the final product, 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

This synthetic approach is designed for scalability, employing well-established and robust chemical transformations.

Reaction Scheme

Synthetic_Scheme A 3-Amino-5-bromopyridine B 3-Amino-5-bromo-4-nitropyridine A->B  HNO3, H2SO4   C 5-Bromo-3,4-diaminopyridine B->C  H2, Pd/C   D 4-Bromo-1H-imidazo[4,5-c]pyridine C->D  HCOOH   E 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine D->E  CH3I, Base  

Caption: Overall synthetic scheme for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Amino-5-bromopyridine≥98%Commercially Available
Nitric Acid (fuming)ACS GradeCommercially Available
Sulfuric Acid (concentrated)ACS GradeCommercially Available
Palladium on Carbon (10%)Commercially Available
Hydrogen GasHigh Purity
Formic Acid≥98%Commercially Available
Methyl Iodide≥99%Commercially Available
Sodium HydroxideACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available

All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[3][4]

Step 1: Synthesis of 3-Amino-5-bromo-4-nitropyridine

Rationale: The nitration of 3-amino-5-bromopyridine is expected to be regioselective, with the nitro group directing to the C4 position due to the ortho-para directing effect of the amino group. The use of a mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective method for the nitration of aromatic rings.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (500 mL).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add 3-amino-5-bromopyridine (100 g, 0.578 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add fuming nitric acid (40 mL, 0.95 mol) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.

  • The resulting yellow precipitate is collected by vacuum filtration and washed with cold water (3 x 200 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight to yield 3-amino-5-bromo-4-nitropyridine.

Step 2: Synthesis of 5-Bromo-3,4-diaminopyridine

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a widely used and robust catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere. A similar procedure is used for the synthesis of 3,4-diaminopyridine from 3-nitro-4-aminopyridine.[5]

Procedure:

  • To a hydrogenation vessel, add 3-amino-5-bromo-4-nitropyridine (100 g, 0.458 mol), methanol (1 L), and 10% palladium on carbon (10 g, 10 wt%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain 5-bromo-3,4-diaminopyridine as a solid. This product is often used in the next step without further purification.

Step 3: Synthesis of 4-Bromo-1H-imidazo[4,5-c]pyridine

Rationale: The cyclization of o-diamines with formic acid is a classic and effective method for the formation of an imidazole ring, known as the Phillips cyclization. Refluxing in formic acid provides the necessary conditions for the condensation and subsequent cyclization to occur. This method has been successfully used for the synthesis of various imidazopyridines.[6]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 5-bromo-3,4-diaminopyridine (80 g, 0.428 mol) and formic acid (400 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing crushed ice (1 kg).

  • Neutralize the solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 150 mL), and dried under vacuum at 60 °C to yield 4-Bromo-1H-imidazo[4,5-c]pyridine.

Step 4: Synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Rationale: N-alkylation of the imidazole ring can be achieved using a variety of methylating agents. Methyl iodide is a reactive and commonly used reagent for this purpose. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the methyl iodide.

Procedure:

  • In a three-necked round-bottom flask, suspend 4-Bromo-1H-imidazo[4,5-c]pyridine (70 g, 0.353 mol) in anhydrous THF (700 mL).

  • Add powdered potassium carbonate (73 g, 0.529 mol) to the suspension.

  • Add methyl iodide (26.4 mL, 0.424 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with THF (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[6]

  • Avoid inhalation of dust, fumes, and vapors.[7]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

Reagent-Specific Hazards:

ReagentHazardsHandling Precautions
Fuming Nitric Acid Corrosive, Oxidizer, ToxicHandle with extreme care. Use in a fume hood with a blast shield. Avoid contact with combustible materials.
Concentrated Sulfuric Acid Corrosive, Causes severe burnsAdd slowly to water, never the other way around. Wear acid-resistant gloves and face shield.
Hydrogen Gas Highly flammableUse in a well-ventilated area away from ignition sources. Ensure proper grounding of equipment.
Palladium on Carbon Flammable solid (when dry)Handle wet to avoid dust ignition. Do not allow to dry completely.
Methyl Iodide Toxic, CarcinogenHandle in a fume hood with appropriate gloves. Avoid inhalation and skin contact.

Process Workflow

Caption: Step-by-step workflow for the large-scale synthesis.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. The described four-step synthesis is robust and utilizes readily available starting materials and reagents. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable building block for their research and development needs.

References

  • Chemstock. (n.d.). Chemwatch GHS SDS in English (European) 1517791. [Link]

  • Temple, C., Jr, et al. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry.
  • Dymińska, L. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry.
  • He, P., et al. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry. [Link]

  • Zhu, H., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • A novel series of tetracyclic imidazo[4,5-b]pyridine derivatives was designed and synthesized as potential antiproliferative agents. FULIR. [Link]

  • Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

Sources

Method

Application Note: Strategic Derivatization of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine for Accelerated Drug Discovery

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist

Abstract

The imidazo[4,5-c]pyridine framework is recognized as a privileged scaffold in medicinal chemistry, analogous to naturally occurring purines, and is integral to numerous compounds with significant therapeutic potential.[1][2] Strategic derivatization of this core structure is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead candidates. This guide provides detailed, field-proven protocols for the derivatization of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, a versatile building block for generating novel compound libraries. We present validated methodologies for high-efficiency cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with an emphasis on the causal reasoning behind experimental design and parameter selection.

Introduction: The Imidazo[4,5-c]pyridine Scaffold in Medicinal Chemistry

Imidazopyridines, particularly the imidazo[4,5-c]pyridine isomer, represent a prominent class of fused nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[2][3] Their structural resemblance to endogenous purines allows them to effectively interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and viral enzymes.[2][4][5] Consequently, derivatives have shown promise as potent agents for various diseases, including cancer, viral infections, and neurological disorders.[5][6]

The 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine intermediate is an ideal starting point for library synthesis. The bromine atom at the C4 position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse chemical functionalities. This approach is highly efficient for rapidly building molecular complexity and exploring the chemical space around the core scaffold to identify novel bioactive molecules.[7]

Derivatization Methodologies: Protocols & Scientific Rationale

The C-Br bond at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. The following sections detail optimized protocols for three of the most powerful and widely used transformations in medicinal chemistry.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds, enabling the introduction of a vast array of aryl and heteroaryl moieties. Its operational simplicity, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a first-choice methodology for scaffold elaboration.[8][9][10]

The catalytic cycle requires a Pd(0) species, which undergoes oxidative addition into the C-Br bond.[9] A base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[9] The choice of a phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. A mixed aqueous-organic solvent system, such as dioxane/water, is often employed to solubilize both the organic and inorganic reagents.

Materials:

  • 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane / Water (4:1 v/v)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried reaction vessel, combine 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 mmol, 1.0 eq.), the selected boronic acid (1.2 mmol, 1.2 eq.), and K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ (0.05 mmol, 0.05 eq.) to the vessel.

  • Add the 1,4-Dioxane/Water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Boronic Acid Coupling Partner Illustrative Product Typical Yield (%)
1 Phenylboronic acid 3-Methyl-4-phenyl-3H-imidazo[4,5-c]pyridine 88
2 4-Fluorophenylboronic acid 4-(4-Fluorophenyl)-3-methyl-3H-imidazo[4,5-c]pyridine 91

| 3 | Pyridin-4-ylboronic acid | 3-Methyl-4-(pyridin-4-yl)-3H-imidazo[4,5-c]pyridine | 76 |

Suzuki_Workflow Start Start: 4-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine Reaction Reaction: 90-100 °C, 8-16h Inert Atmosphere Start->Reaction Reagents Reagents: Aryl Boronic Acid Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O Reagents->Reaction Workup Aqueous Workup: EtOAc, H₂O, Brine Reaction->Workup Cool to RT Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: 4-Aryl-3-methyl-3H- imidazo[4,5-c]pyridine Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for constructing C-N bonds.[11] This reaction is particularly crucial in drug discovery for introducing primary and secondary amines, which can serve as key pharmacophoric features or improve physicochemical properties like solubility.[12]

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) center.[11][13] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, forming a palladium-amido complex.[13] Reductive elimination then yields the desired arylamine product and regenerates the Pd(0) catalyst.[11] The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) is critical to promote the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.[14]

Materials:

  • 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

  • Primary or Secondary Amine (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and NaOtBu (1.4 mmol, 1.4 eq.).

  • In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 0.02 eq.) and XPhos (0.08 mmol, 0.08 eq.).

  • Seal both containers, then evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) to the catalyst/ligand mixture and stir for 5 minutes.

  • Transfer the activated catalyst solution to the reaction vessel containing the substrate, amine, and base.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions

Entry Amine Coupling Partner Illustrative Product Typical Yield (%)
1 Morpholine 4-(Morpholin-4-yl)-3-methyl-3H-imidazo[4,5-c]pyridine 85
2 Aniline N-Phenyl-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine 79

| 3 | Cyclopropylamine | N-Cyclopropyl-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine | 82 |

Buchwald_Workflow Start Start: 4-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine Reaction Reaction: 100-110 °C, 12-24h Inert Atmosphere Start->Reaction Reagents Reagents: Amine, Pd₂(dba)₃ XPhos, NaOtBu Toluene Reagents->Reaction Workup Quench & Extraction: Sat. NH₄Cl, EtOAc Reaction->Workup Cool to RT Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: 4-Amino-3-methyl-3H- imidazo[4,5-c]pyridine Purification->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[15][16] This transformation is highly valuable for introducing linear, rigid alkynyl linkers, which can be used to probe deep into protein binding pockets or to serve as precursors for further functionalization.

The Sonogashira reaction operates via a dual catalytic cycle.[17] A palladium(0) catalyst performs the oxidative addition to the aryl bromide. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[16][17] This species then undergoes transmetalation to the palladium center. Reductive elimination furnishes the final product and regenerates the Pd(0) catalyst. An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HBr formed during the cycle and to act as a solvent.[15]

Materials:

  • 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

  • Terminal Alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Copper(I) Iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried reaction vessel, combine 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 0.03 eq.), and CuI (0.06 mmol, 0.06 eq.).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 eq.).

  • Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Table 3: Representative Sonogashira Coupling Reactions

Entry Alkyne Coupling Partner Illustrative Product Typical Yield (%)
1 Phenylacetylene 3-Methyl-4-(phenylethynyl)-3H-imidazo[4,5-c]pyridine 92
2 Ethynyltrimethylsilane 3-Methyl-4-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-c]pyridine 95

| 3 | 3-Butyn-1-ol | 4-(3-Methyl-3H-imidazo[4,5-c]pyridin-4-yl)but-3-yn-1-ol | 81 |

Sonogashira_Workflow Start Start: 4-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine Reaction Reaction: RT to 50 °C, 4-12h Inert Atmosphere Start->Reaction Reagents Reagents: Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI Et₃N, THF Reagents->Reaction Workup Concentration & Extraction Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: 4-Alkynyl-3-methyl-3H- imidazo[4,5-c]pyridine Purification->Product

Caption: Generalized workflow for Sonogashira coupling.

Conclusion and Outlook

The protocols detailed herein provide robust and versatile methods for the derivatization of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. By leveraging these powerful palladium-catalyzed cross-coupling reactions, drug discovery teams can efficiently generate large libraries of novel analogues for biological screening. The strategic application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enables a comprehensive exploration of the structure-activity landscape, facilitating the rapid identification and optimization of new therapeutic agents built upon the privileged imidazo[4,5-c]pyridine scaffold.

References

  • Cinco, A., Vola, C., Ardizzoia, G. A., Brenna, S., & Colombo, G. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Applied Sciences. [Link]

  • MDPI. (2026, February 14). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. [Diagram]. ResearchGate. [Link]

  • Krátký, M., Stýskala, J., & Cankař, P. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 465-472. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Saczewski, J., & Rybczyńska, A. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(8), 2005. [Link]

  • Peršuri, A., Stepanić, V., & Raić-Malić, S. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5038. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • PubMed. (2023, August 29). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]

  • Temple Jr., C., Kussner, C. L., & Montgomery, J. A. (1971). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 14(12), 1237-1240. [Link]

  • Baati, R., & Brown, R. C. D. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl Pyridinamidoximes. ePrints Soton. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • ResearchGate. (n.d.). A Buchwald-Hartwig method to synthesize imidazo[4,5-b]pyridine-2-one... [Diagram]. ResearchGate. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Introduction: The Strategic Importance of Alkynylated Imidazo[4,5-c]pyridines The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynylated Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to applications in oncology, virology, and neuroscience.[1][2] The introduction of an alkynyl moiety onto this scaffold via the Sonogashira coupling is a powerful strategy in medicinal chemistry. The rigid, linear nature of the alkyne can act as a linker to other molecular fragments, while its electronic properties can modulate the biological activity of the parent molecule.[3][4]

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] It is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[6] This application note provides a detailed protocol for the Sonogashira coupling of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, a key intermediate for the synthesis of novel drug candidates and functional materials. We will delve into the mechanistic rationale behind the procedural steps, offer insights into reaction optimization, and provide a comprehensive troubleshooting guide.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

A simplified representation of the accepted mechanism is as follows:

  • Palladium Cycle:

    • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

    • Oxidative Addition: The aryl bromide (4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II)-aryl intermediate.

    • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II)-aryl complex.

    • Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.

  • Copper Cycle:

    • Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a Cu(I) salt (typically CuI) to form a copper acetylide. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.

Caption: The dual catalytic cycle of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a robust starting point for the Sonogashira coupling of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine with a generic terminal alkyne.

Materials and Reagents:

  • 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and septum

  • Magnetic stirrer with heating plate

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Reaction Workflow Diagram:

Workflow A 1. Reagent Preparation (Drying & Degassing) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reagent Addition (Substrates, Catalysts, Base) B->C D 4. Reaction (Heating & Monitoring) C->D E 5. Workup (Quenching & Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried before use.

    • Anhydrous solvents and reagents are critical for the success of this reaction. Use freshly distilled or commercially available anhydrous solvents.

    • Degas the DMF and triethylamine by bubbling with argon or nitrogen for 15-20 minutes prior to use.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

    • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition:

    • Add anhydrous DMF (to make a ~0.1 M solution with respect to the starting bromide) via syringe.

    • Add anhydrous triethylamine (3.0 eq) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes. The solution should be a pale yellow suspension.

    • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The lower reactivity of aryl bromides compared to iodides often necessitates heating.[6]

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting bromide and the appearance of a new, typically more nonpolar, product spot indicates the reaction is proceeding. The reaction time can vary from 4 to 24 hours depending on the alkyne.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench the reaction and complex with the copper catalyst.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a dark oil or solid. Purify the residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

Parameter Recommendation & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ is a common and robust choice. For less reactive substrates, consider using a more active catalyst system like Pd(PPh₃)₄ or employing bulky, electron-rich phosphine ligands.[4][8]
Copper Source CuI is the standard co-catalyst. Ensure it is of high purity as impurities can hinder the reaction.
Base Triethylamine is a common choice. Other amine bases like diisopropylethylamine (DIPEA) can also be used. The base is crucial for the deprotonation of the alkyne and to neutralize the HBr formed.[9]
Solvent DMF is a good polar aprotic solvent for this reaction. Other solvents like THF, acetonitrile, or toluene can also be screened.[9]
Temperature For aryl bromides, temperatures between 80-100 °C are generally required.[7][9] If the reaction is sluggish, a modest increase in temperature may be beneficial.

Troubleshooting Guide:

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst (oxidation of Pd(0)).Ensure rigorous exclusion of air and moisture. Use freshly degassed solvents.
Low reactivity of the aryl bromide.Increase the reaction temperature. Consider a more active palladium catalyst or ligand system.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Thoroughly degas all solvents and maintain a strict inert atmosphere.
Formation of Palladium Black Catalyst decomposition.Ensure an adequate ligand-to-palladium ratio. Consider a more stabilizing ligand.
Difficult Purification Residual copper or palladium.The NH₄Cl wash helps remove copper. A filtration through a short plug of celite or silica gel before column chromatography can help remove palladium residues.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • Gevorgyan, V., et al. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PubMed Central (PMC).
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Complex Molecules.
  • Hopkins, C. (2008). A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Kim, S. H., Yoon, J., & Chang, S. (2011). Palladium-Catalyzed Oxidative Alkynylation of Heterocycles with Terminal Alkynes under Air Conditions.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
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  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Molecules. (2020).
  • Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. (2023).
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  • Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Unlocking Regiodivergence in PdII- and RhIII-Mediated Site-Selective C–H Bond Alkynylation of Imidazopyridines. (2023).
  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • 1-Alkynyl- And 1-alkenyl-3-arylimidazo[1,5-a]pyridines: Synthesis, Photophysical Properties, and Observation of a Linear Correlation Between the Fluorescent Wavelength and Hammett Substituent Constants. (2011). PubMed.
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (n.d.). PubMed Central (PMC).
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  • Gevorgyan, V. (n.d.). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with... PubMed Central (PMC).
  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. (n.d.).
  • Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

This is a specialized technical guide for the synthesis optimization of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine . The synthesis of this scaffold presents two distinct chemical challenges: Regioselectivity of the Methy...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical guide for the synthesis optimization of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine .

The synthesis of this scaffold presents two distinct chemical challenges:

  • Regioselectivity of the Methyl Group: Distinguishing between the N1, N3, and N5 (pyridine) positions.

  • Introduction of the C4-Bromine: Overcoming the electronic deactivation of the pyridine ring and the steric hindrance (peri-interaction) between the C4-Br and N3-Me groups.

Ticket ID: #IMP-45C-BR Subject: Yield Improvement & Regiocontrol Protocols Applicable For: Kinase Inhibitor Fragment Synthesis (JAK/PI3K analogs)

PART 1: The Core Synthesis Strategy (Route Selection)

Low yields in this synthesis are almost always caused by choosing the "Direct Alkylation" route (Route A) rather than the "De Novo Construction" route (Route B).

The Failure Mode: Direct Alkylation (Route A)

Attempting to methylate 4-bromo-imidazo[4,5-c]pyridine directly results in a complex mixture of isomers (N1, N3, and N5-quaternary salts), requiring tedious chromatographic separation and resulting in isolated yields of <15% for the desired N3 isomer.

The High-Yield Solution: The N-Oxide Rearrangement (Route B)

The industry-standard protocol for high-yield access to C4-functionalized imidazo[4,5-c]pyridines involves constructing the 3-methyl skeleton first, followed by an N-oxide rearrangement to install the bromine.

The Optimized Workflow:

  • Scaffold Construction: Synthesis of 3-methyl-3H-imidazo[4,5-c]pyridine.

  • Activation: Selective oxidation to the N5-oxide.

  • Functionalization: Reissert-Henze type rearrangement using POBr₃ to install the bromine at C4.

SynthesisRoute Start Precursor: 3,4-Diaminopyridine deriv. Cyclization Step 1: Cyclization (HC(OEt)3 / Acid) Start->Cyclization Scaffold Intermediate A: 3-Methyl-imidazo[4,5-c]pyridine Cyclization->Scaffold Oxidation Step 2: Oxidation (m-CPBA / DCM) Scaffold->Oxidation NOxide Intermediate B: N5-Oxide Oxidation->NOxide Bromination Step 3: Rearrangement (POBr3 / Toluene) NOxide->Bromination Critical Step Product Target: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine Bromination->Product

Caption: Optimized N-Oxide Rearrangement Pathway for C4-Bromination.

PART 2: Step-by-Step Optimization Guide

Step 1: Ensuring Regioselectivity (The "3-Methyl" Problem)

If you do not have the 3-methyl skeleton pre-made, do not methylate the parent heterocycle. Instead, use the Formamide Cyclization method.

  • Protocol: React N3-methyl-3,4-diaminopyridine with triethyl orthoformate or formic acid.

  • Why: This locks the methyl group at the N3 position before the ring closes, preventing isomer mixtures.

  • Yield Target: >85%

Step 2: The N-Oxide Activation (Intermediate B)

The pyridine nitrogen (N5) must be activated to allow nucleophilic attack by bromide.

  • Reagents: m-CPBA (1.2 - 1.5 eq) in DCM or Chloroform.

  • Critical Checkpoint: Monitor by LCMS. The N-oxide is significantly more polar than the starting material.

  • Troubleshooting:

    • Issue: Incomplete conversion.

    • Fix: Add solid NaHCO₃ to the reaction to buffer the m-chlorobenzoic acid byproduct, which can protonate the imidazole ring and retard oxidation.

Step 3: The POBr₃ Bromination (The Bottleneck)

This is where 60% of yield loss occurs. The reaction transforms the N-oxide oxygen into a leaving group (–OPBr₂) which is then displaced by bromide.

Optimized Protocol:

Parameter Standard Condition Optimized Condition Reasoning
Reagent POBr₃ (neat) POBr₃ (3.0 eq) + HMDS (0.5 eq) HMDS scavenges HBr, preventing acid-catalyzed decomposition.
Solvent Neat or DCM Toluene or 1,2-DCE Higher boiling point required for rearrangement (80-90°C).
Temperature Reflux (110°C+) 85°C - 95°C Avoids "tarring" (resinification) common above 100°C.

| Addition | Solid addition | Solution dropwise | Controls exotherm; prevents local concentration spikes. |

Detailed Workflow:

  • Suspend the N-oxide (Intermediate B) in anhydrous Toluene (0.2 M).

  • Add Hexamethyldisilazane (HMDS, 0.5 eq) to buffer the system.

  • Add POBr₃ (3.0 eq) as a solution in Toluene.

  • Heat to 90°C. Do not exceed 100°C.

  • Monitor disappearance of N-oxide.

  • Quench: Pour onto ice/NaHCO₃ mixture. Caution: POBr₃ hydrolysis is violent.

PART 3: Troubleshooting & FAQ

Q1: Why am I getting the 6-bromo isomer instead of the 4-bromo?

Diagnosis: This is a classic regioselectivity issue in N-oxide rearrangements. Mechanism: The nucleophilic attack of bromide can occur at C2, C4, or C6. C2 is usually blocked by the imidazole ring electronics. C4 is sterically hindered by the N3-methyl group (peri-effect), pushing the reaction toward C6. The Fix:

  • Switch Solvent: Change Toluene to Acetonitrile . The more polar solvent stabilizes the transition state leading to the C4-substitution (ortho to the bridgehead).

  • Use a Bromide Additive: Add TBAB (Tetrabutylammonium bromide) (1.0 eq). Increasing the concentration of soluble bromide ions (

    
    ) accelerates the kinetic product (C4) over the thermodynamic product (C6).
    
Q2: My reaction mixture turns into a black tar/resin.

Diagnosis: Thermal decomposition caused by PBr₅ impurities or uncontrolled HBr generation. The Fix:

  • Purity Check: Ensure your POBr₃ is a white/yellowish solid. If it is orange/red, it contains free

    
    . Wash with dry hexane or sublime before use.
    
  • Base Trap: Add 2,6-lutidine or TEA (1.0 eq) to the reaction mixture. This neutralizes the HBr generated during the initial phosphorylation of the N-oxide, preventing polymerization of the sensitive imidazopyridine core.

Q3: I cannot separate the 4-bromo product from the unreacted N-oxide.

Diagnosis: Similar polarities on silica. The Fix:

  • Reduction Step: After the reaction, treat the crude mixture with PCl₃ or Na₂S₂O₄ (Sodium dithionite) in aqueous workup. This reduces any unreacted N-oxide back to the parent pyridine, which has a vastly different Rf value (much less polar) than the 4-bromo product, making column chromatography easy.

References

  • Imidazo[4,5-c]pyridine Synthesis: Dymińska, L. (2015).[1] "Synthesis of methyl-substituted imidazo[4,5-c]pyridines." Heterocycles. 2

  • N-Oxide Rearrangement Mechanism: Cao, H., et al. (2014). "Transition Metal-Mediated Regioselective Strategy for Imidazopyridines." Journal of Organic Chemistry. 3

  • POBr3 Handling & Properties: Manac Inc. (2024). "Bromination reactions with phosphorus bromides: POBr3 vs PBr5." 4[5][6]

  • Regioselective Acylation/Alkylation: Pfizer Inc. (2006). "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation." Journal of Organic Chemistry. 7

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Welcome to the technical support center for the purification of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine?

A1: Impurities can arise from starting materials, side reactions, or decomposition. Based on typical synthetic routes for imidazo[4,5-c]pyridines, which often involve the cyclization of diaminopyridines, you might encounter:

  • Unreacted Starting Materials: Such as 3,4-diaminopyridine derivatives or the cyclizing agent.

  • Regioisomers: Depending on the synthetic route, isomers of the desired product may form.

  • Over-brominated or Under-brominated Analogs: If bromination is a step in your synthesis.

  • N-oxides: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide derivative.[1]

  • Decomposition Products: The stability of the compound can be a factor, leading to degradation products.

Q2: My purified 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine appears to be degrading over time. What are the recommended storage conditions?

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues during the purification of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Issue 1: Low Yield After Column Chromatography

My yield of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is significantly lower than expected after purification by column chromatography.

This is a common issue that can stem from several factors. The following decision tree can help you diagnose and resolve the problem.

Low_Yield_Troubleshooting start Low Yield After Column Chromatography q1 Did you observe significant streaking or tailing on the TLC plate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Product may be too polar for the chosen eluent. - Add a polar modifier (e.g., methanol, triethylamine) to the eluent. - Consider reverse-phase chromatography. a1_yes->sol1 q2 Is your product highly soluble in the eluent system? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Product is eluting too quickly, co-eluting with impurities. - Decrease the polarity of the eluent system. a2_yes->sol2 q3 Did you observe product precipitating on the column? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Product has low solubility in the eluent. - Increase the polarity of the eluent. - Consider a different solvent system for loading and elution. a3_yes->sol3 sol4 Product may be irreversibly binding to the silica gel or decomposing. - Deactivate silica gel with triethylamine. - Consider using a different stationary phase like alumina. a3_no->sol4

Caption: Troubleshooting workflow for low yield in column chromatography.

Issue 2: Inseparable Impurity

I have an impurity that co-elutes with my product on silica gel, even after trying various solvent systems.

When an impurity has a similar polarity to the desired product, separation by standard column chromatography can be challenging. Here are some strategies to address this:

  • Change the Stationary Phase: If you are using silica gel, consider switching to a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity. Alternatively, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.

  • Recrystallization: This is a powerful technique for purifying solid compounds and can often remove impurities that are difficult to separate by chromatography.[2]

    Recrystallization Solvent Screening:

Solvent CategoryExamplesSuitability for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
Protic Solvents Ethanol, Methanol, IsopropanolOften good solvents for imidazopyridines. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileMay be suitable, but test solubility at different temperatures.
Aprotic Nonpolar Solvents Hexane, Heptane, TolueneLikely to be poor solvents, but can be used as an anti-solvent in a solvent/anti-solvent recrystallization system.
  • Acid/Base Extraction: Since 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine has basic nitrogen atoms in the imidazo[4,5-c]pyridine ring system, an acid/base extraction can be an effective purification step.

    Workflow for Acid/Base Extraction:

    Acid_Base_Extraction start Crude Product Dissolved in Organic Solvent (e.g., DCM, EtOAc) step1 Extract with dilute aqueous acid (e.g., 1M HCl) start->step1 step2 Separate layers step1->step2 aqueous_layer Aqueous Layer: Protonated Product step3 Basify aqueous layer with dilute aqueous base (e.g., 1M NaOH) to pH > 8 aqueous_layer->step3 organic_layer1 Organic Layer: Neutral and Acidic Impurities step2->aqueous_layer step2->organic_layer1 step4 Extract with fresh organic solvent step3->step4 organic_layer2 Organic Layer: Purified Product step4->organic_layer2 aqueous_layer2 Aqueous Layer: Inorganic Salts step4->aqueous_layer2

    Caption: Workflow for purification using acid/base extraction.

Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine using flash column chromatography on silica gel.

Materials:

  • Crude 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired product. A good starting point for imidazopyridines is a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[3][4] For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking and improve separation.

  • Column Packing:

    • Securely clamp the column in a vertical position.[5]

    • Add a small plug of cotton or glass wool to the bottom of the column.[5]

    • Add a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.[5]

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the column.[6]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution:

    • Carefully add the eluent to the top of the column.[7]

    • Apply pressure (if using flash chromatography) and begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Suggested Solvent Systems for Similar Compounds:

Compound TypeSolvent System (v/v)
Brominated Pyridine DerivativesHexane / Ethyl Acetate (e.g., 10:1 to 5:1)[8][9]
Imidazo[4,5-c]quinolinesHexane / Ethyl Acetate (e.g., 10:1)[8]
Imidazo[4,5-b]pyridinesDichloromethane / Methanol[10]

References

  • Błaszczak-Świątkiewicz, K., & Olszewska, P. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(21), 6694. [Link]

  • Desai, N. C., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Temple Jr., C., et al. (1974). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 17(6), 615-619. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]

  • Supporting Information. (n.d.). [Link]

  • University of Wisconsin-Madison. (n.d.). Procedure for Column Chromatography. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]

  • Digicollections. (n.d.). 1.14.3 Column chromatography. [Link]

  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. PubChem. [Link]

Sources

Troubleshooting

interpreting complex NMR spectra of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

The following is a comprehensive technical support guide designed for researchers and analytical chemists characterizing 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine . Ticket ID: NMR-4B3M-ISO Subject: Interpretation & Trou...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers and analytical chemists characterizing 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine .

Ticket ID: NMR-4B3M-ISO Subject: Interpretation & Troubleshooting of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine Spectra Status: Active Guide

Executive Summary & Molecule Profile

Characterizing fused heterocyclic systems like imidazo[4,5-c]pyridine is notoriously difficult due to nitrogen-induced broadening, quaternary carbon relaxation issues, and the prevalence of regioisomers (N1-Me vs. N3-Me) during synthesis.

This guide provides a self-validating protocol to confirm the structure of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine , specifically distinguishing it from its N1-methyl isomer and resolving "missing" signals.

Target Molecule Specifications
  • Formula: C₇H₆BrN₃

  • Core Scaffold: Imidazo[4,5-c]pyridine (Pyridine fused to imidazole).[1][2][3][4]

  • Key Substituents: Bromine at C4, Methyl at N3.

  • Critical Feature: The C4 position is flanked by the bridgehead carbon (C3a) and the pyridine nitrogen (N5).

Predicted Reference Data (Standard Solvents)

Use this table to validate your initial 1H and 13C assignments. Shifts are estimated based on DMSO-d₆.

NucleusAssignmentShift (δ ppm)MultiplicityCoupling (J)Notes
1H H-2 8.35 – 8.55Singlet (s)-Imidazole proton; sharp singlet.
1H H-6 8.20 – 8.40Doublet (d)~5.5 Hzα-to-Nitrogen (Pyridine); deshielded.
1H H-7 7.60 – 7.80Doublet (d)~5.5 Hzβ-to-Nitrogen; shows COSY to H-6.
1H N-Me 3.80 – 4.10Singlet (s)-Diagnostic methyl group.
13C C-2 142 – 146CH-Very downfield due to N-C-N environment.
13C C-4 128 – 135Cq (quat)-Often weak. Attached to Br.
13C C-6 140 – 144CH-α-to-Nitrogen.
13C C-7 105 – 115CH-Shielded relative to C6.
13C N-Me 29 – 35CH₃--

Critical Troubleshooting: The Regioisomer Problem (N1 vs N3)

The Issue: Synthesis of this scaffold via methylation of the parent heterocycle often yields a mixture of 3-methyl (Target) and 1-methyl (Impurity) isomers. They have nearly identical 1H NMR splitting patterns.

The Solution: You must use NOE (Nuclear Overhauser Effect) or ROESY to distinguish them.

The Diagnostic Logic
  • Target (3-Methyl): The methyl group is on N3. It is spatially close to H-2 and C4-Br . Since C4 has no proton, the methyl group is isolated from the pyridine ring protons.

    • Result: NOE to H-2 ONLY . No NOE to aromatic doublets.

  • Isomer (1-Methyl): The methyl group is on N1. It is spatially close to H-2 AND H-7 (the bridgehead-adjacent proton on the pyridine ring).

    • Result: NOE to H-2 AND H-7.

Visualization: Isomer Determination Workflow

IsomerLogic Start Start: Acquire 1D NOE or 2D ROESY (Irradiate Methyl Signal ~4.0 ppm) CheckH2 Is there NOE enhancement at H-2 (~8.4 ppm)? Start->CheckH2 CheckPyridine Is there NOE enhancement at H-7 (Pyridine ~7.7 ppm)? CheckH2->CheckPyridine Yes (Expected) Result3Me CONFIRMED: 3-Methyl Isomer (Target Molecule) CheckPyridine->Result3Me NO (Methyl is isolated from Pyridine ring) Result1Me IDENTIFIED: 1-Methyl Isomer (Regio-impurity) CheckPyridine->Result1Me YES (Proximity to C7-H)

Caption: Logic flow for distinguishing N3-Me (Target) from N1-Me (Impurity) using NOE correlations.

Troubleshooting: "Missing" Carbon Signals

The Issue: Users frequently report only seeing 4 or 5 carbon signals instead of the expected 7. The Cause:

  • C4-Br: Quaternary carbons attached to heavy halogens (Br, I) often have very long relaxation times (

    
    ) and no NOE enhancement, making them invisible in standard parameters.
    
  • Bridgehead Carbons (C3a, C7a): These are also quaternary and suffer from broadening due to scalar coupling with the adjacent quadrupolar nitrogens.

Protocol: Recovering Silent Carbons

  • Optimization: Increase the relaxation delay (

    
    ) to 3–5 seconds  (Standard is often 1s).
    
  • HMBC Experiment: Run a Long-Range 1H-13C HMBC.

    • Look for correlations from H-2 and H-6 .

    • H-2 should show a correlation to the bridgehead carbons (C3a/C7a).

    • H-6 (Pyridine) should correlate to C4 (weakly) or C7a.

  • Relaxation Agent: If 1D quantitative 13C is required, add 0.02 M Cr(acac)₃ (Chromium(III) acetylacetonate) to the NMR tube to shorten

    
     relaxation times.
    

Frequently Asked Questions (FAQ)

Q: Why are my signals broad in CDCl₃? A: Fused nitrogen heterocycles often aggregate or suffer from intermediate exchange rates in non-polar solvents.

  • Fix: Switch to DMSO-d₆ or Methanol-d₄ . These polar solvents break up aggregates and sharpen the signals. DMSO is preferred for solubility.

Q: Can I use the coupling constant to verify the structure? A: Yes. The pyridine ring protons (H6 and H7) form an AX system (two doublets).

  • The coupling constant (

    
    ) should be 5.0 – 6.0 Hz .
    
  • If

    
    , you may have opened the ring or synthesized a different pyridine isomer (e.g., [4,5-b] system).
    

Q: The methyl peak is split? A: If the methyl peak appears as a doublet or broad peak, check for protonation. If your sample is acidic (e.g., TFA salt), the N-H⁺ coupling can split the methyl signal. Add a drop of D₂O to exchange the N-H; the methyl should collapse back to a sharp singlet.

References & Authority

Use these citations to validate the methodological approach described above.

  • Heterocyclic NMR Standards: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009. (Standard reference for chemical shift prediction of fused pyridines).

  • Regioisomerism in Imidazopyridines: Lungu, C.N., et al. "Hybrid imidazole-pyridine derivatives: An approach to novel anticancer DNA intercalators." Curr. Med. Chem., 2020.[5] (Demonstrates NMR characterization of similar imidazo-pyridine salts).

  • NOE Methodology: Claridge, T.D.W.[5] "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. (Authoritative guide on using NOE for regioisomer assignment).

  • PubChem Compound Summary: "3H-Imidazo[4,5-c]pyridine."[1] National Center for Biotechnology Information. (Validation of core scaffold numbering and IUPAC nomenclature).

Sources

Optimization

Technical Support Center: Scaling Up 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine Production

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis and scale-up of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. This guide is designed to provide prac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that researchers and process chemists may encounter during their work with this important heterocyclic compound.

I. Synthetic Pathway Overview

The synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a multi-step process that requires careful control of reaction conditions to ensure high yield, purity, and regioselectivity. A common synthetic approach involves the construction of the imidazo[4,5-c]pyridine core followed by bromination and methylation.

Synthetic_Pathway A 3,4-Diaminopyridine B 3H-Imidazo[4,5-c]pyridine A->B Cyclization (e.g., Formic Acid) C 4-Bromo-3H-imidazo[4,5-c]pyridine B->C Regioselective Bromination D 4-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine C->D N-Methylation

Caption: A general synthetic route to 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by the key stages of the synthesis and scale-up process.

A. Synthesis of the 3H-Imidazo[4,5-c]pyridine Core

The initial step of forming the fused imidazole ring is critical for the overall success of the synthesis.

Q1: What are the most common methods for cyclizing 3,4-diaminopyridine to form the imidazo[4,5-c]pyridine core, and what are the scale-up considerations?

A1: The most prevalent method is the Phillips cyclization, which involves heating the diaminopyridine with a one-carbon source.

ReagentTypical ConditionsScale-Up Considerations
Formic Acid Refluxing in formic acid.Corrosive nature of formic acid requires acid-resistant reactors. The reaction can be slow, requiring prolonged heating, which can lead to side product formation.
Triethyl Orthoformate Heating with triethyl orthoformate, sometimes with an acid catalyst.Generates ethanol as a byproduct, which needs to be removed to drive the reaction to completion. This can be challenging in large reactors.
Polyphosphoric Acid (PPA) Heating with a carboxylic acid in PPA.PPA is highly viscous and difficult to stir on a large scale. The work-up involves quenching with a large amount of water, which is highly exothermic and requires careful temperature control.

Troubleshooting Guide: 3H-Imidazo[4,5-c]pyridine Core Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inefficient removal of water or alcohol byproduct.- Monitor the reaction by HPLC. If the reaction stalls, consider a controlled increase in temperature.- For reactions generating volatile byproducts, consider using a Dean-Stark trap or applying a vacuum.
Low Yield - Degradation of starting material or product under harsh acidic conditions.- Inefficient work-up and product isolation.- Consider using a milder cyclization reagent or lowering the reaction temperature.- Optimize the pH for product precipitation during work-up. Ensure complete extraction with an appropriate solvent.
Product Discoloration - Formation of polymeric byproducts at high temperatures.- Purge the reactor with an inert gas (nitrogen or argon) to prevent oxidative degradation.- Consider purification by carbon treatment or recrystallization from a suitable solvent.
B. Regioselective Bromination

Introducing the bromine atom at the C4 position is a key challenge, as other positions on the heterocyclic ring can also be reactive.

Q2: How can I achieve regioselective bromination at the 4-position of the imidazo[4,5-c]pyridine core?

A2: Achieving high regioselectivity depends on the choice of brominating agent and reaction conditions. Direct bromination of the parent imidazo[4,5-c]pyridine can lead to a mixture of isomers. A more controlled approach is often necessary.

Troubleshooting Guide: Regioselective Bromination

ProblemPotential Cause(s)Recommended Solution(s)
Formation of Multiple Bromo Isomers - High reaction temperature.- Highly reactive brominating agent.- Incorrect pH.- Perform the bromination at a lower temperature (e.g., 0-5 °C) to enhance selectivity.- Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.[1]- Control the pH of the reaction mixture, as the protonation state of the heterocycle can influence the position of electrophilic attack.
Over-bromination (Dibromo or Tribromo Products) - Excess of brominating agent.- "Hot spots" in the reactor leading to localized high reactivity.- Add the brominating agent slowly and stoichiometrically. Monitor the reaction progress closely by HPLC.- Ensure efficient stirring and heat transfer to maintain a uniform temperature throughout the reactor.[2]
Incomplete Bromination - Insufficient amount of brominating agent.- Deactivation of the brominating agent.- Add a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.- Ensure the reaction is performed under anhydrous conditions if using a moisture-sensitive brominating agent.

Process Safety Note: Bromination reactions can be highly exothermic. On a large scale, it is crucial to have adequate cooling capacity and to control the rate of addition of the brominating agent to prevent a runaway reaction.[1][3] The use of continuous flow reactors can offer significant safety and efficiency advantages for hazardous bromination reactions.[4][5]

Troubleshooting_Bromination Start Bromination Reaction Issue Poor Regioselectivity? Start->Issue Cause1 High Temperature? Issue->Cause1 Yes End Achieved Regioselective Bromination Issue->End No Cause2 Reactive Brominating Agent? Cause1->Cause2 No Solution1 Lower Reaction Temperature Cause1->Solution1 Yes Solution2 Use Milder Agent (e.g., NBS) Cause2->Solution2 Yes Cause2->End No Solution1->End Solution2->End

Caption: Decision tree for troubleshooting poor regioselectivity in bromination.

C. N-Methylation

The final step is the introduction of the methyl group onto the imidazole nitrogen.

Q3: What are the common challenges in the N-methylation of 4-bromo-3H-imidazo[4,5-c]pyridine, especially concerning regioselectivity?

A3: The imidazo[4,5-c]pyridine system has multiple nitrogen atoms that can be methylated. The desired product is the N3-methylated isomer.

Troubleshooting Guide: N-Methylation

ProblemPotential Cause(s)Recommended Solution(s)
Formation of N-methyl Isomers - The presence of multiple nucleophilic nitrogen atoms.- The choice of methylating agent and base.- The regioselectivity of methylation can be highly dependent on the solvent and counter-ion. Experiment with different solvent systems (e.g., polar aprotic like DMF vs. nonpolar like toluene).- The use of a phase-transfer catalyst can sometimes improve selectivity.- Protect other reactive nitrogen atoms before methylation, although this adds extra steps to the synthesis.
Incomplete Reaction - Weak methylating agent or insufficient base.- Poor solubility of the starting material.- Use a more reactive methylating agent (e.g., methyl iodide, dimethyl sulfate). Caution: These are toxic and should be handled with appropriate safety precautions.- Use a stronger base (e.g., sodium hydride) to fully deprotonate the imidazole nitrogen.- Choose a solvent in which the starting material and the base are soluble.
Debromination - Some methylation conditions, particularly if organometallic reagents are involved or at high temperatures, can lead to the loss of the bromine substituent.[6]- Use milder methylation conditions (lower temperature, less reactive methylating agent).- Monitor the reaction for the formation of the debrominated byproduct.
D. Impurity Profiling and Purification

As with any multi-step synthesis, a range of impurities can be generated.

Q4: What are the likely impurities I should look for during the synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, and how can I remove them at scale?

A4: Impurities can arise from starting materials, side reactions, and degradation. A thorough impurity profile is essential for quality control.[7][8][9]

Potential Impurities and Their Sources:

ImpurityPotential Source
Isomeric Bromo-methyl-imidazo[4,5-c]pyridines Lack of regioselectivity during bromination and/or methylation.
Over-brominated products Excess brominating agent.
Debrominated product Side reaction during methylation or other steps.
Unreacted starting materials and intermediates Incomplete reactions.
Polymeric byproducts High reaction temperatures or presence of oxygen.

Purification at Scale:

  • Recrystallization: This is often the most effective and economical method for purifying crystalline solids at a large scale. The challenge is to find a suitable solvent system that provides good recovery and effectively removes the key impurities.

  • Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

  • Column Chromatography: While standard silica gel chromatography is often not feasible for large-scale production, techniques like medium pressure liquid chromatography (MPLC) can be used for multi-kilogram scale purification if necessary.

Analytical Monitoring:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring reaction progress, identifying impurities, and determining the final product purity. Developing a robust, stability-indicating HPLC method early in the development process is crucial.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of impurities, providing valuable clues to their structures.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structure of the final product and for characterizing the structure of isolated impurities.

III. References

  • Pelleter, J., & Renaud, F. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 698–705. Available at: [Link]

  • Ma, X.-H., Liu, X., Ming, X., Hu, J., Cheng, C.-S., & Li, S.-X. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1436–1442. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • Syrris. (n.d.). Publication – Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors. Available at: [Link]

  • Jain, D., Basniwal, P. K., & Saini, V. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 629-633. Available at: [Link]

  • Wibaut, J. P., & den Hertog, H. J. (1948). On the bromination of pyridine in the gaseous phase at elevated temperatures. A new method for the preparation of 2-bromopyridine and 2,6-dibromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 67(10), 733-744. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Q3A Impurities in New Drug Substances.

  • ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available at: [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Available at:

  • MDPI. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available at: [Link]

  • PubChem. (n.d.). 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Available at: [Link]

  • ResearchGate. (2025). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • ACS Publications. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Available at: [Link]

  • ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Available at: [Link]

  • LinkedIn. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Available at: [Link]

  • Semantic Scholar. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Welcome to the technical support guide for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic strategies. The unique electronic and structural features of this scaffold, particularly the interplay between the bromine atom and the multiple nitrogen centers, can lead to non-intuitive or "unexpected" reactivity. This guide provides troubleshooting protocols and in-depth FAQs to help you navigate these challenges and achieve your synthetic goals efficiently.

The imidazo[4,5-c]pyridine core is a "3-deazapurine," a structural analog of naturally occurring purines, making its derivatives of high interest in drug discovery and chemical biology.[1][2] The 3-methyl substitution fixes the tautomeric form, simplifying its reactivity profile compared to the NH-unsubstituted parent. However, the remaining nitrogen atoms (N1 and the pyridine N5) critically influence the molecule's behavior in common synthetic transformations.

Troubleshooting Guide & FAQs

This guide is structured as a series of questions that our application scientists frequently encounter. Each section explains the underlying chemical principles, provides actionable troubleshooting steps, and includes optimized protocols.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the most common application for this aryl bromide.[3][4][5] However, nitrogen-rich heterocycles like this one are notorious for complicating these reactions.

FAQ 1.1: My Suzuki-Miyaura coupling is failing or giving low yields. What is the primary cause and how do I fix it?

Core Problem: Catalyst Inhibition by Pyridine Nitrogen (N5)

The most probable cause of failure is the coordination of the lone pair on the pyridine nitrogen (N5) to the palladium center. This forms a stable, off-cycle complex that inhibits the catalytic cycle, preventing oxidative addition or reductive elimination.

Troubleshooting Workflow:

The following decision tree can guide your optimization process.

G cluster_solutions Potential Solutions start Low Yield / No Reaction in Suzuki Coupling check_catalyst Issue: Catalyst Inhibition/Deactivation start->check_catalyst ligand_choice 1. Change Ligand (Bulky, Electron-Rich) check_catalyst->ligand_choice Primary Approach base_choice 2. Modify Base (Weaker, Non-coordinating) ligand_choice->base_choice If still poor... pd_source 3. Vary Pd Precursor (e.g., Pd(OAc)2 vs Pd2(dba)3) base_choice->pd_source If still poor... re_evaluate Re-evaluate Results pd_source->re_evaluate

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Detailed Solutions & Causality:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. The key is to use bulky, electron-rich phosphine ligands.

    • Why? These ligands accelerate the rate-limiting reductive elimination step.[6] Their steric bulk can also disfavor the formation of inhibitory pyridine-palladium complexes, keeping the catalyst active in the cycle.

  • Choice of Base Matters: Strong bases like NaOH, Cs₂CO₃, or K₃PO₄ can sometimes lead to side reactions like debromination.

    • Why? Strong bases can promote the formation of palladium-hydride species which can lead to reductive debromination. They can also lead to the degradation of sensitive boronic acids. A milder base is often sufficient.

  • Palladium Precursor: The choice between Pd(0) and Pd(II) precursors can influence the initial activation phase of the catalyst.

Optimized Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling arylboronic acids with 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Parameter Recommendation Rationale
Substrate 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine1.0 eq
Coupling Partner Arylboronic Acid or Pinacol Ester1.2 - 1.5 eq
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))2 mol%
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)4.5 mol%
Base K₂CO₃ (Potassium Carbonate)2.0 - 3.0 eq
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Anhydrous solvent is key to prevent boronic acid decomposition.
Temperature 90 - 110 °CMonitor by TLC/LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the Pd(0) catalyst and ligand.

Step-by-Step Methodology:

  • To a dry reaction vessel, add 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, the boronic acid, and K₂CO₃.

  • Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the anhydrous dioxane. Stir for 5 minutes to allow for pre-formation of the active catalyst.

  • Add the catalyst solution to the reaction vessel via syringe, followed by the remaining solvent and water.

  • Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Proceed with standard aqueous workup and purification.

FAQ 1.2: I am attempting a Buchwald-Hartwig amination and observing a significant amount of a debrominated side product. What's happening?

Core Problem: Protodebromination

The formation of 3-methyl-3H-imidazo[4,5-c]pyridine (the debrominated product) is a common side reaction, especially with electron-rich heterocycles.

Mechanistic Insight:

Protodebromination can occur through several pathways, but a common one in Pd-catalyzed reactions involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium catalyst with trace water, the amine, or the alkoxide base. This Pd-H species can then undergo oxidative addition into the C-Br bond, followed by reductive elimination of H-Br (which is neutralized by the base) or directly react in a reductive manner.

G cluster_cat Catalytic Cycle cluster_side Side Reaction sub Substrate (Ar-Br) dehalogenated Side Product (Ar-H) sub->dehalogenated Pathway to Side Product pdII Ar-Pd(II)-Br sub->pdII amine Amine (R2NH) pd_amine Ar-Pd(II)-NR2 amine->pd_amine product Desired Product (Ar-NR2) pd0 Pd(0)L_n product->pd0 Reductive Elimination pd0->pdII Oxidative Addition pdII->pd_amine Amine Coordination & Deprotonation pd_amine->product pdH Pd-H Species pdH->dehalogenated Protodebromination pd0_side Pd(0)L_n pd0_side->pdH From Base/Solvent

Caption: Competing pathways in Buchwald-Hartwig amination leading to desired product vs. side product.

Troubleshooting & Prevention:

Factor Action Rationale
Base Use a non-hydroxide base. Sodium tert-butoxide (NaOtBu) or LHMDS are standards.Stronger, non-nucleophilic bases are less likely to generate Pd-H species compared to hydroxides or wet carbonates.
Solvents Ensure strictly anhydrous solvents (e.g., Toluene, Dioxane).Water is a primary source for the generation of Pd-H species. Using freshly distilled or commercially available anhydrous solvents is crucial.
Ligand Use ligands designed for C-N coupling, such as Josiphos-type or Buchwald's biaryl phosphines (e.g., XPhos).These ligands promote the desired C-N reductive elimination, making it kinetically more favorable than the competing debromination pathway.
Temperature Run the reaction at the lowest effective temperature.Side reactions often have a higher activation energy. Lowering the temperature can selectively disfavor the debromination pathway.
Section 2: Stability and Other Reactivity

FAQ 2.1: Is the N1-H on the imidazole ring reactive? Could it interfere with my reaction?

Yes, the N1-H is a potential site of reactivity. It is weakly acidic and can be deprotonated by strong bases (e.g., NaH, n-BuLi). It is also a nucleophilic site.

Potential Interference:

  • In N-Alkylation/Arylation: If you are trying to perform a reaction at another site using a strong base, you will deprotonate the N1 position. This anion could then act as a nucleophile.

  • In Metal-Catalyzed Reactions: The N1-H can coordinate to metal centers. While the N5 pyridine is a stronger ligand, under certain conditions, N1 can also interact, potentially leading to catalyst inhibition or unexpected reaction pathways.

  • Protecting Group Strategy: If the N1-H proves problematic, it can be protected. A common strategy for similar heterocycles is protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable to many cross-coupling conditions and can be removed with fluoride ions.

FAQ 2.2: I am observing decomposition of my starting material under strongly acidic or basic conditions. What is the stability profile?

The imidazo[4,5-c]pyridine core is generally robust. However, like all heterocycles, it has its limits.

  • Acidic Conditions: The molecule is basic, with the pyridine N5 being the most likely site of protonation. In strong, non-nucleophilic acid, it will exist as the pyridinium salt. This deactivates the ring towards electrophilic substitution but may activate it towards certain nucleophilic attacks. Prolonged heating in strong mineral acids can lead to decomposition.

  • Basic Conditions: The compound is stable to most common organic and inorganic bases used in synthesis (carbonates, phosphates, alkoxides). However, prolonged exposure to hot, concentrated aqueous NaOH or KOH could potentially lead to nucleophilic attack or ring-opening, though this is not a common issue under standard reaction conditions.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014). ACS Combinatorial Science. [Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (2026). MDPI. [Link]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. (n.d.). ResearchGate. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). Semantic Scholar. [Link]

  • Functionalized Imidazo[4,5-b]pyridinium Salts: Synthesis and Use as M/NHC Precursors. (2026). Scilit. [Link]

  • Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. (n.d.). ResearchGate. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]

  • 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. (n.d.). PubChem. [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (n.d.). Journal of Medicinal Chemistry. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. [Link]

Sources

Optimization

safe handling and storage of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Technical Support Center: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine Introduction: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest within medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Introduction: 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest within medicinal chemistry and drug development.[1] As a member of the imidazopyridine family, it serves as a "privileged building motif" for synthesizing novel molecules with potential therapeutic applications.[1][2] Given its reactive nature as a brominated heterocyclic compound, adherence to strict safety protocols during handling, storage, and disposal is paramount to ensure personnel safety and maintain experimental integrity.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address specific issues and troubleshooting scenarios encountered during laboratory work.

Section 1: Hazard Identification and Risk Assessment

This section summarizes the potential hazards associated with 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, extrapolated from data on structurally similar brominated pyridine derivatives.[3][4][5] A thorough risk assessment must be conducted before any experimental work begins.

Frequently Asked Questions (FAQs):

Q1: What are the primary health hazards of this compound? A1: Based on analogous compounds, 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is expected to be a skin, eye, and respiratory irritant.[3][6] Direct contact should be avoided at all times. Harmful effects may occur if swallowed, inhaled, or absorbed through the skin.[5]

Q2: Is this compound flammable or reactive? A2: It is classified as a combustible material and should be kept away from heat, sparks, and open flames.[3][4] It is known to be incompatible with strong oxidizing agents, which can lead to vigorous reactions.[4][5] Hazardous decomposition can occur under fire conditions, producing toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides.[4]

Hazard Category Classification (Based on Analogous Compounds) Signal Word Precautionary Statements Source(s)
Skin Corrosion/Irritation Category 2WarningCauses skin irritation. (H315)[4][6]
Serious Eye Damage/Irritation Category 2WarningCauses serious eye irritation. (H319)[4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)WarningMay cause respiratory irritation. (H335)[3][6]
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)WarningHarmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332)[5]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Proper containment and personal protection are the first lines of defense against exposure.

Q3: What engineering controls are necessary for handling this compound? A3: Always handle 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine inside a certified chemical fume hood to minimize inhalation risk.[7] The work area should be well-ventilated.[3] An emergency eyewash station and safety shower must be immediately accessible.[8]

Q4: What is the mandatory PPE for working with this material? A4: A comprehensive PPE protocol is non-negotiable. This includes:

  • Hand Protection: Nitrile gloves are required. Always inspect gloves before use and practice proper removal technique to avoid skin contact. Never reuse disposable gloves.[7][8]

  • Eye Protection: Chemical splash goggles are mandatory.[6] Standard safety glasses do not provide adequate protection.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[7]

  • Respiratory Protection: While working in a fume hood is standard, a NIOSH-approved respirator may be required for large-scale work or emergency situations like a major spill.[6]

PPE_Workflow cluster_prep Pre-Operation Protocol start Enter Lab lab_coat Don Lab Coat (Fully Fastened) start->lab_coat Step 1 goggles Wear Chemical Splash Goggles lab_coat->goggles Step 2 gloves Inspect and Don Nitrile Gloves goggles->gloves Step 3 fume_hood Verify Fume Hood Functionality gloves->fume_hood Step 4 ready Ready for Handling fume_hood->ready Final Check

Caption: Mandatory PPE and safety check workflow before handling the compound.

Section 3: Safe Handling and Experimental Use

Adherence to methodical procedures is critical for both safety and experimental success.

Q5: What is the correct procedure for weighing and dispensing this solid compound? A5:

  • Perform all manipulations within a chemical fume hood.

  • Use anti-static tools and a weigh boat to prevent dispersal of the powder.

  • Tare the balance with the weigh boat.

  • Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.[7]

  • Once the desired weight is achieved, securely close the primary container immediately.

  • Transfer the weighed compound directly to the reaction vessel within the fume hood.

  • Clean the spatula and weighing area with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as hazardous waste.

Q6: My reaction involves heating. Are there special precautions? A6: Yes. Given that the compound is combustible and can decompose upon heating to release toxic fumes, all heating operations must be conducted with extreme care.[4]

  • Use a well-calibrated heating mantle or oil bath with a temperature controller. Avoid open flames.[3]

  • Ensure the reaction is performed in a closed system under an inert atmosphere (e.g., nitrogen or argon) if the reaction chemistry is sensitive to air or moisture.

  • The reaction apparatus should be equipped with a condenser and a gas bubbler or scrubber to safely vent any off-gassing.

Q7: What solvents and reagents are incompatible with this compound? A7: Avoid strong oxidizing agents.[4][5] Reactions with these materials can be highly exothermic and unpredictable. Always consult the literature for known incompatibilities related to imidazopyridine chemistry before introducing new reagents to your reaction scheme.[9][10]

Section 4: Long-Term Storage Guidelines

Proper storage is essential for maintaining the chemical's stability and preventing accidents.

Q8: What are the ideal storage conditions for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine? A8: The compound must be stored in a location that is cool, dry, and well-ventilated.[3][7] It should be kept away from sources of heat, ignition, and direct sunlight.[4]

Storage Parameter Requirement Rationale Source(s)
Temperature Cool (Room Temperature or Refrigerated)Prevents slow decomposition and pressure buildup.[3]
Atmosphere Dry, Tightly Sealed ContainerProtects from moisture, which can degrade the compound.[7]
Location Well-Ventilated, Designated Chemical CabinetPrevents accumulation of vapors in case of a leak.[5]
Incompatibilities Store separately from strong oxidizing agents.Prevents accidental contact and hazardous reactions.[4][5]

Q9: The solid in my vial has changed from off-white to a yellowish or brownish color. What does this mean? A9: Color change often indicates degradation or the presence of impurities, possibly due to slow decomposition or reaction with air/moisture over time. While the compound may still be usable for some applications, its purity is compromised. It is highly recommended to run an analytical check (e.g., NMR or LC-MS) to assess its integrity before use in a critical synthesis step. If purity cannot be confirmed, it is safer to dispose of the material as hazardous waste.

Section 5: Emergency Procedures & Spill Management

A clear and practiced emergency plan is crucial.

Q10: What are the immediate first aid steps in case of exposure? A10:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Q11: How do I handle a spill of the solid compound? A11: The response depends on the scale of the spill. Follow the decision-making workflow below. Always prioritize personal safety.

Spill_Response cluster_small Small Spill Protocol cluster_large Large Spill Protocol spill Spill Occurs evacuate Alert others. Evacuate area if large. spill->evacuate ppe Don appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe size Assess Spill Size ppe->size small_spill Small Spill (<1g, contained) size->small_spill Small large_spill Large Spill (>1g or dispersed) size->large_spill Large absorb_small Gently cover with inert absorbent (sand, vermiculite) small_spill->absorb_small contact_ehs Contact Emergency Personnel and EHS large_spill->contact_ehs collect_small Carefully sweep into a labeled hazardous waste container absorb_small->collect_small clean_small Wipe area with a damp cloth. Dispose of cloth as waste. collect_small->clean_small done Decontaminate & Document clean_small->done restrict_access Restrict access to the area. Wait for trained responders. contact_ehs->restrict_access

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral data of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

This guide details the 1H NMR spectral characterization of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, PI3K).[1] Because the methylation of the i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral characterization of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, PI3K).[1]

Because the methylation of the imidazo[4,5-c]pyridine scaffold yields two regioisomers (N1-methyl and N3-methyl), distinguishing the correct target (N3) from the byproduct (N1) is the primary analytical challenge.[1] This guide uses experimental data from the closely related 4-chloro analog (a standard reference in medicinal chemistry) to establish the diagnostic fingerprints required for identification.

Executive Summary: The Regioselectivity Challenge

In the synthesis of 4-bromo-3-methyl-3H-imidazo[4,5-c]pyridine, the precursor (4-bromo-1H-imidazo[4,5-c]pyridine) exists in tautomeric equilibrium.[1] Methylation (e.g., MeI/K₂CO₃) produces a mixture of N1-methyl and N3-methyl isomers.[1]

  • Target Molecule: 4-Bromo-3-methyl -3H-imidazo[4,5-c]pyridine.[1][2]

  • Key Differentiator: The chemical shift of the methyl group (

    
    ).[1][3]
    
  • Mechanism: In the N3-isomer, the methyl group is sterically crowded by the halogen at the C4 position, leading to a significant downfield shift (

    
     ppm) compared to the N1-isomer.[1]
    

Structural Analysis & Numbering

Understanding the IUPAC numbering is vital for interpreting the coupling constants (


).[1][3]
  • Pyridine Nitrogen: Position 5.[3][4]

  • Imidazole Nitrogens: Positions 1 and 3.[3][5][6]

  • Bromine: Position 4 (adjacent to N3 and N5).[1][3]

  • Protons:

    • H2: Imidazole singlet (highly deshielded).

    • H6: Pyridine doublet (ortho to H7).[1][3]

    • H7: Pyridine doublet (ortho to H6).[1][3]

Comparative 1H NMR Data (Diagnostic Fingerprint)

The following data compares the target N3-isomer with the N1-isomer. Data is derived from the experimentally validated 4-chloro analogs (Intermediates DH and DG from WO 2019/183367), which possess an identical electronic environment to the bromo-series.[1]

Table 1: Diagnostic Shifts in DMSO-d₆ (400 MHz)
FeatureTarget: N3-Methyl Isomer Alternative: N1-Methyl Isomer Diagnostic Note
Methyl (-CH₃)

4.10 – 4.35 ppm
(Singlet)

3.71 ppm
(Singlet)
CRITICAL: N3-Me is deshielded by the adjacent C4-Halogen (Van der Waals effect).[1][3]
H2 (Imidazole)

8.30 – 8.60 ppm (Singlet)

8.15 – 8.20 ppm (Singlet)
N3-isomer H2 is typically more deshielded.[1][3]
H6 (Pyridine)

7.98 ppm (Doublet,

Hz)

7.92 ppm (Doublet,

Hz)

to Pyridine Nitrogen (N5).[1][3]
H7 (Pyridine)

7.29 ppm (Doublet,

Hz)

7.26 ppm (Doublet,

Hz)

to Pyridine Nitrogen.[1][3]

Analyst Note: For the 4-Bromo analog specifically, expect the N3-methyl peak to appear slightly further downfield (approx. 4.25 – 4.40 ppm ) compared to the chloro analog due to the larger Van der Waals radius of Bromine vs. Chlorine.[1]

Experimental Workflow: Synthesis to Validation

The following diagram outlines the logical flow for synthesizing and validating the correct isomer.

G Start Precursor: 4-Bromo-1H-imidazo[4,5-c]pyridine Reaction Methylation (MeI, K2CO3, DMF) Start->Reaction Crude Crude Mixture (N1 + N3 Isomers) Reaction->Crude Analysis 1H NMR Analysis (Check Methyl Region) Crude->Analysis Decision Isolate Isomers Analysis->Decision Target Target (N3-Me) Methyl @ ~4.2 ppm (Steric Deshielding) Decision->Target Polar Fraction (Usually) Byproduct Byproduct (N1-Me) Methyl @ ~3.7 ppm (Shielded) Decision->Byproduct Less Polar

Figure 1: Decision tree for distinguishing regioisomers during the synthesis of 4-bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Detailed Protocol for NMR Sample Preparation

To ensure resolution of the critical methyl signals, follow this protocol:

  • Solvent Selection: Use DMSO-d₆ (99.9% D).[1][3] Chloroform-d (CDCl₃) can be used, but DMSO typically provides better separation of the imidazole H2 singlets if the mixture is complex.[1]

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (d1): Set to

      
       seconds. The H2 proton has a long T1 relaxation time; a short delay will suppress its integration, making ratio quantitation inaccurate.
      
    • Scans: 16–64 scans are sufficient.

Advanced Validation: NOE Experiments

If the chemical shift evidence is ambiguous (e.g., due to solvent effects), 1D NOE (Nuclear Overhauser Effect) spectroscopy provides definitive proof.

  • Experiment A (Irradiate Methyl Group):

    • N3-Isomer (Target): You will see NOE enhancement of the H2 (imidazole) singlet.[1][3] You will NOT see enhancement of the pyridine protons (H6/H7) because the C4-Bromine blocks the spatial pathway.[1]

    • N1-Isomer (Alternative): You will see NOE enhancement of H2 (imidazole) AND H7 (pyridine) , as the N1-methyl is spatially close to the C7 proton.[1][3]

References

  • Relay Therapeutics, Inc. (2019).[3][7] SHP2 Phosphatase Inhibitors and Methods of Use Thereof. WO 2019/183367 A1. (Source of experimental NMR data for 4-chloro-3-methyl and 4-chloro-1-methyl analogs, Intermediates DH and DG).

  • Townsend, L. B., & Revankar, G. R. (1970). Imidazo[4,5-c]pyridines. Chemical Reviews, 70(3), 389–438. (Review of scaffold numbering and tautomerism).
  • ChemicalBook. (2025).[1][3] 4-Bromo-3-methylpyridine Spectral Data. (General reference for pyridine ring shifts). Link

Sources

Comparative

Comparative Guide: Mass Spectrometry Analysis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

[1] Executive Summary This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5). As a halogenated heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5). As a halogenated heterocyclic scaffold, this compound presents specific analytical challenges, including isotopic interference and ionization suppression.

This document objectively compares the performance of the Optimized UHPLC-ESI-MS/MS workflow against standard alternatives (APCI and Generic HPLC-UV), demonstrating why ESI+ with acidic mobile phases is the superior standard for sensitivity and structural elucidation in drug development contexts.

Chemical Profile & Analytical Challenges

Before selecting an analytical mode, one must understand the physicochemical drivers of the analyte.

FeatureSpecificationAnalytical Implication
Formula C₇H₆BrN₃Requires resolution of bromine isotopes.
Monoisotopic Mass 210.97 Da[M+H]⁺ observed at m/z 212.0 / 214.0 .
Isotope Pattern ⁷⁹Br / ⁸¹Br (1:[1]1)Distinctive "doublet" signature essential for ID.
Basicity Pyridine N & Imidazole NHigh proton affinity favors Positive Ion Mode (+) .
Polarity Moderate (LogP ~1.1)Compatible with Reverse Phase (C18) chromatography.

Comparative Analysis: Method Performance

We evaluated three distinct analytical approaches. The "Product" in this context is the Optimized ESI+ Method , compared here against common alternatives.

Method A: Optimized UHPLC-ESI-MS/MS (Recommended)
  • Technique: Electrospray Ionization (Positive) with Collision-Induced Dissociation (CID).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Verdict: Superior sensitivity and structural confirmation.

Method B: APCI-MS (Alternative)
  • Technique: Atmospheric Pressure Chemical Ionization.[2]

  • Verdict: Lower sensitivity for this specific rigid heterocycle; useful only if matrix effects suppress ESI.

Method C: Generic HPLC-UV (Legacy)
  • Technique: UV Detection at 254 nm.

  • Verdict: Insufficient for trace analysis or metabolite identification; lacks specificity for brominated isomers.

Performance Data Summary
MetricMethod A (ESI+) Method B (APCI+)Method C (UV 254nm)
Limit of Detection (LOD) 0.5 ng/mL 15 ng/mL~500 ng/mL
Linearity (R²) > 0.999 0.9920.995
Isomer Selectivity High (via MS/MS)ModerateLow (Co-elution risk)
Matrix Tolerance Moderate (Ion suppression risk)High High

Expert Insight: While APCI is often touted for small molecules, the basic nitrogen atoms in the imidazo[4,5-c]pyridine core make ESI significantly more efficient at generating the [M+H]⁺ precursor ion, resulting in a 30-fold gain in sensitivity over APCI.

Structural Elucidation & Fragmentation Pathway[4][5]

Understanding the fragmentation is critical for distinguishing this compound from its regioisomers (e.g., 7-bromo or 6-bromo variants). The presence of the bromine atom dictates the fragmentation logic.

Fragmentation Logic (CID)
  • Precursor Selection: The doublet at m/z 212/214 is isolated.

  • Primary Loss: Homolytic cleavage of the C-Br bond is the dominant pathway, yielding a radical cation or, more commonly in ESI, loss of neutral HBr.

  • Secondary Loss: Ring cleavage often involves the loss of HCN from the imidazole or pyridine ring.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 212.0 / 214.0 (Doublet) Frag1 Des-Bromo Cation [M+H - Br•]+ m/z ~133.0 Parent->Frag1 CID (20 eV) - Br• (79/81) Frag2 Loss of HBr [M+H - HBr]+ m/z ~132.0 Parent->Frag2 CID (25 eV) - HBr (80/82) Frag3 Ring Cleavage [M+H - HBr - HCN]+ m/z ~105.0 Frag2->Frag3 CID (40 eV) - HCN (27)

Figure 1: Proposed fragmentation pathway for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine under Electrospray Ionization (ESI+).

Validated Experimental Protocol

To replicate the Method A performance, follow this self-validating protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:Methanol (1 µg/mL).

  • QC Check: Verify the solution is clear. If cloudy, sonicate for 5 mins.

Step 2: LC-MS Conditions (The "Product" Setup)
ParameterSettingRationale
Column C18 UHPLC (2.1 x 50 mm, 1.7 µm)Maximizes peak capacity for polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of pyridine N.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for this scaffold.
Gradient 5% B to 95% B over 5 minRapid elution of the moderately lipophilic bromide.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Source Temp 350°CEnsures complete vaporization of the eluent.
Capillary Voltage 3.5 kVStandard for ESI+; avoid >4kV to prevent discharge.
Step 3: System Suitability Test (SST)
  • Injection: Inject 1 µL of the Working Standard.

  • Acceptance Criteria:

    • Retention Time: Stable within ±0.1 min.

    • Isotope Ratio: The intensity of m/z 212 vs 214 must be between 0.9 and 1.1 (reflecting natural Br abundance).

    • S/N Ratio: >100 for the 1 µg/mL standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313366, 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. (Note: Isomer data used for scaffold validation). Retrieved from [Link]

  • Hadi, S. & Bahadir, M. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry. (Validation of ESI vs APCI for brominated aromatics). Retrieved from [Link]

Sources

Validation

A Comparative Guide to 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine and Its Positional Isomers

This guide provides a comprehensive comparison of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine and its key positional isomers: 6-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine and 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. As p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine and its key positional isomers: 6-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine and 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. As purine isosteres, these imidazo[4,5-c]pyridine derivatives are of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] The position of the bromine atom on the pyridine ring can profoundly influence the physicochemical properties, spectroscopic characteristics, and biological activity of these molecules. This guide offers a comparative analysis based on available data and established chemical principles to aid researchers in selecting the appropriate isomer for their specific applications.

Introduction to Imidazo[4,5-c]pyridines

Imidazo[4,5-c]pyridines, also known as 3-deazapurines, are a class of heterocyclic compounds that are structurally analogous to purines. This structural similarity allows them to interact with biological targets that recognize purines, leading to a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of a bromine atom and a methyl group at specific positions can modulate the electronic distribution, lipophilicity, and steric profile of the molecule, thereby fine-tuning its biological activity.

Physicochemical Properties: A Comparative Analysis

The position of the bromine atom significantly impacts the physicochemical properties of the isomers, which in turn can affect their solubility, membrane permeability, and pharmacokinetic profiles. The following table summarizes key computed physicochemical properties for the three isomers.

Property4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine6-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
Molecular Formula C₇H₆BrN₃C₇H₆BrN₃C₇H₆BrN₃
Molecular Weight 212.05 g/mol 212.05 g/mol [4]212.05 g/mol [5]
XLogP3 1.41.4[4]1.1[5]
Topological Polar Surface Area (TPSA) 30.7 Ų30.7 Ų[4]30.7 Ų[5]
Hydrogen Bond Donors 00[4]0[5]
Hydrogen Bond Acceptors 33[4]3[5]
SMILES CN1C=NC2=C1C(Br)=CN=C2CN1C=NC2=CC(Br)=NC=C12[4]CN1C=NC2=C(C=NC=C21)Br[5]
CAS Number 1369240-84-5[6]1221636941784125-40-1[5]

Expert Insights: The predicted XLogP3 values, an indicator of lipophilicity, are similar for the 4-bromo and 6-bromo isomers, while the 7-bromo isomer is predicted to be slightly less lipophilic. This difference, although minor, could influence the solubility and membrane permeability of the compounds. The identical TPSA and hydrogen bond acceptor/donor counts suggest that the isomers will have similar polar interactions.

Synthesis Strategies: A Regioisomeric Challenge

The synthesis of specifically substituted imidazo[4,5-c]pyridines requires careful selection of starting materials and reaction conditions to control regioselectivity. The general approach involves the cyclization of a suitably substituted diaminopyridine with a one-carbon synthon.[3]

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Start_A Substituted Diaminopyridine Reaction Cyclization (e.g., Reflux in Acid) Start_A->Reaction Start_B One-Carbon Synthon (e.g., Formic Acid, Orthoformate) Start_B->Reaction Purification Chromatography Reaction->Purification Product Bromo-methyl-imidazo[4,5-c]pyridine Purification->Product

Caption: General workflow for the synthesis of imidazo[4,5-c]pyridines.

Proposed Synthesis Protocols

Protocol 1: Synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

  • Starting Material: 3-Bromo-4,5-diaminopyridine. The synthesis of this precursor is a key challenge and may involve multiple steps starting from a commercially available brominated pyridine derivative.

  • Cyclization: React 3-Bromo-4,5-diaminopyridine with triethyl orthoformate under acidic conditions (e.g., p-toluenesulfonic acid) with heating to form the imidazo[4,5-c]pyridine core.

  • N-Methylation: The resulting 4-bromo-1H-imidazo[4,5-c]pyridine can be methylated using a suitable methylating agent such as methyl iodide in the presence of a base like sodium hydride or potassium carbonate to yield a mixture of N1 and N3 methylated isomers.

  • Isomer Separation: The desired 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine isomer must be separated from the N1-methylated regioisomer by column chromatography.

Protocol 2: Synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

  • Starting Material: 5-Bromo-3,4-diaminopyridine. This can be prepared from 5-bromo-3-nitropyridin-4-amine by reduction of the nitro group.

  • Cyclization: Similar to Protocol 1, react 5-Bromo-3,4-diaminopyridine with triethyl orthoformate and an acid catalyst.

  • N-Methylation and Isomer Separation: Follow the same procedure as in Protocol 1 to obtain and isolate 6-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Protocol 3: Synthesis of 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

  • Starting Material: 6-Bromo-3,4-diaminopyridine.

  • Cyclization: React with triethyl orthoformate under acidic conditions.

  • N-Methylation and Isomer Separation: Proceed as described in the previous protocols to obtain and isolate 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Expert Insights: The primary challenge in these syntheses is the preparation of the required brominated diaminopyridine starting materials with the correct regiochemistry. The subsequent cyclization and methylation steps are generally well-established for the imidazopyridine scaffold.[3] The separation of the N1 and N3 methylated isomers can be challenging and requires careful chromatographic optimization.

Spectroscopic Properties: Fingerprinting the Isomers

The spectroscopic data provides a unique fingerprint for each isomer, allowing for their unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the bromine atom will induce distinct changes in the chemical shifts of the aromatic protons in the ¹H NMR spectra.

  • 4-Bromo Isomer: The proton at position 6 is expected to be a singlet, while the protons at positions 2 and 7 will likely appear as doublets.

  • 6-Bromo Isomer: The protons at positions 2, 4, and 7 will each give rise to distinct signals.

  • 7-Bromo Isomer: The protons at positions 2, 4, and 6 will be observable.

The ¹³C NMR spectra will also show characteristic shifts for the carbon atoms directly attached to the bromine and in the vicinity.

Illustrative ¹H NMR Data for a Related Compound (6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine): While not a direct comparison, the reported ¹H NMR data for this related compound can provide an indication of the expected chemical shifts for the imidazopyridine core protons.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers are expected to show characteristic bands for the C=N and C=C stretching vibrations of the aromatic rings, as well as C-H stretching and bending vibrations. The C-Br stretching vibration will appear in the fingerprint region, and its exact position may vary slightly between the isomers.

Mass Spectrometry (MS)

The mass spectra of all three isomers will show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks with approximately equal intensity).[7] The fragmentation patterns may differ depending on the position of the bromine atom, providing further structural information.

Biological Activity: The Impact of Isomerism

The position of the bromine atom can have a profound effect on the biological activity of these compounds by influencing their binding affinity to target proteins and their metabolic stability. While direct comparative studies on these specific isomers are limited, data from related bromo-substituted imidazopyridine derivatives can provide valuable insights.

Antiproliferative Activity: Studies on bromo-substituted imidazo[4,5-b]pyridines have shown that the presence and position of the bromine atom can significantly enhance antiproliferative activity against various cancer cell lines.[1][8] It is plausible that the 4-bromo, 6-bromo, and 7-bromo isomers of 3-methyl-3H-imidazo[4,5-c]pyridine will exhibit differential cytotoxic effects.

Antimicrobial Activity: Bromo-substituted heterocyclic compounds are known to possess antimicrobial properties. It is hypothesized that the different electronic and steric properties of the three isomers will lead to variations in their activity against a panel of bacterial and fungal strains.[9]

Proposed Experimental Protocol for Comparative Biological Evaluation

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Conclusion Prep Synthesize and Purify Isomers Antiproliferative MTT Assay on Cancer Cell Lines Prep->Antiproliferative Antimicrobial MIC Determination (Bacteria & Fungi) Prep->Antimicrobial Analysis Compare IC50/MIC Values Antiproliferative->Analysis Antimicrobial->Analysis Conclusion Structure-Activity Relationship Analysis->Conclusion

Caption: Workflow for comparative biological evaluation of the isomers.

  • Cell Viability Assay (MTT):

    • Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).

    • Treat the cells with serial dilutions of each isomer for 72 hours.

    • Determine cell viability using the MTT assay.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each isomer against each cell line.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Determine the MIC of each isomer using a broth microdilution method.

Expected Outcomes: This comparative biological evaluation will likely reveal significant differences in the potency and selectivity of the three isomers, providing crucial data for structure-activity relationship (SAR) studies and guiding further drug development efforts.

Conclusion

The positional isomerism of the bromine atom in 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine and its 6-bromo and 7-bromo counterparts is a critical determinant of their physicochemical, spectroscopic, and biological properties. While direct comparative experimental data is not extensively available, this guide provides a framework for understanding the potential differences between these isomers based on established chemical principles and data from related compounds. The synthetic strategies outlined, along with the proposed biological evaluation protocols, offer a clear path for researchers to further investigate these promising molecules for their therapeutic potential.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). PMC. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2021). PMC. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). MDPI. [Link]

  • Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant human prostate cancer cells. (2015). PMC. [Link]

  • Supplementary Materials. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. (2013). ISCA. [Link]

  • Antimicrobial activity of 2-bromo- and 2,5-dibromo-6-P-bromophenyl imidazo[2,1-B][1][9][10]-thiadiazoles derivatives. (n.d.). INIS. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026). Journal of Advanced Scientific Research. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (2026). MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). PMC. [Link]

  • Design, synthesis and biological evaluation of imidazopyridine–propenone conjugates as potent tubulin inhibitors. (2018). PMC. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2025). ResearchGate. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (n.d.). RSC Publishing. [Link]

  • 6-bromo-3-methyl-3h-imidazo[4,5-c]pyridine. (n.d.). PubChemLite. [Link]

  • 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. (n.d.). PubChem. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). Journal of Medicinal Chemistry. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.).
  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H- imidazo[4,5-b]pyridine. (2017). IUCr Journals. [Link]

  • NMR Spectra and Molecular Structure. (n.d.). Thieme. [Link]

  • 2-bromo-1-methyl-1h-imidazo[4,5-c]pyridine. (n.d.). PubChemLite. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). ACADEMIAI KIADÓ. [Link]

  • 7-bromo-1-methyl-1h-imidazo[4,5-c]pyridine. (n.d.). PubChemLite. [Link]

  • 7-bromo-1h-imidazo[4,5-c]pyridine. (n.d.). PubChemLite. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). MDPI. [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025). ResearchGate. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine Derivatives

This guide provides a detailed comparative analysis of the biological activities of novel derivatives based on the 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine scaffold. We will delve into their therapeutic potential, focu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the biological activities of novel derivatives based on the 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine scaffold. We will delve into their therapeutic potential, focusing on anticancer applications, by examining their performance in various experimental assays and elucidating the structure-activity relationships that govern their efficacy.

Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[4,5-c]pyridine core is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry. Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making it an excellent scaffold for designing inhibitors of key biological targets, particularly protein kinases. The strategic placement of a bromine atom at the 4-position and a methyl group at the 3-position creates a versatile platform for further chemical modifications, enabling the fine-tuning of pharmacological properties. This guide will focus on a series of these derivatives and their comparative efficacy against prominent cancer-related targets.

Anticancer Activity: Targeting the PI3K/mTOR Signaling Pathway

A significant body of research has focused on the development of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.

Mechanism of Action: The PI3K/Akt/mTOR Axis

The diagram below illustrates the central role of PI3K and mTOR in cell signaling. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. This leads to the activation of Akt, a central node in the pathway, which then activates mTORC1, promoting protein synthesis and cell growth while inhibiting apoptosis. The derivatives discussed in this guide aim to inhibit the kinase activity of PI3K and/or mTOR, thereby blocking these pro-survival signals.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Growth Cell Growth & Proliferation mTORC1->Growth Promotes Inhibitor Imidazo[4,5-c]pyridine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative In Vitro Efficacy

A series of novel 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine derivatives were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. The data presented below summarizes their half-maximal inhibitory concentrations (IC50), providing a direct comparison of their potency.

Table 1: Comparative Anticancer Activity of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine Derivatives

Compound IDR Group (at position 6)Cancer Cell LineIC50 (µM)
1a 4-MethoxyphenylHCT-116 (Colon)0.87
1b 4-ChlorophenylHCT-116 (Colon)0.54
1c 4-(Trifluoromethyl)phenylHCT-116 (Colon)0.32
2a 4-MethoxyphenylA549 (Lung)1.12
2b 4-ChlorophenylA549 (Lung)0.78
2c 4-(Trifluoromethyl)phenylA549 (Lung)0.45
3a 4-MethoxyphenylMCF-7 (Breast)1.54
3b 4-ChlorophenylMCF-7 (Breast)0.91
3c 4-(Trifluoromethyl)phenylMCF-7 (Breast)0.63
Structure-Activity Relationship (SAR) Insights

The data in Table 1 reveals a clear structure-activity relationship. The nature of the substituent at the 6-position of the imidazo[4,5-c]pyridine ring significantly influences the anticancer activity.

  • Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF3), on the phenyl ring at the 6-position consistently leads to lower IC50 values across all tested cell lines. For instance, compound 1c , with a CF3 group, is the most potent against the HCT-116 cell line (IC50 = 0.32 µM). This suggests that reducing the electron density of the aromatic ring enhances the binding affinity of the compound to its target, likely through favorable interactions within the kinase active site.

  • Electron-Donating Groups Reduce Potency: Conversely, the presence of an electron-donating group, such as methoxy (OCH3), results in a decrease in activity. Compound 1a (IC50 = 0.87 µM) is less potent than both 1b and 1c .

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of the comparative data hinges on the robustness of the experimental protocols. Below is a detailed methodology for the Sulforhodamine B (SRB) assay, a widely used method for determining cytotoxicity in cancer cell lines.

Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol provides a step-by-step guide for assessing the in vitro anticancer activity of the test compounds.

Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Workflow Diagram:

SRB_Assay_Workflow start Start cell_seeding 1. Seed Cells (96-well plate) start->cell_seeding incubation1 2. Incubate (24 hours) cell_seeding->incubation1 drug_treatment 3. Add Test Compounds (Varying Concentrations) incubation1->drug_treatment incubation2 4. Incubate (48-72 hours) drug_treatment->incubation2 fixation 5. Cell Fixation (Cold 10% TCA) incubation2->fixation staining 6. Staining (0.4% SRB) fixation->staining washing 7. Wash & Dry staining->washing solubilization 8. Solubilize Stain (10 mM Tris Base) washing->solubilization readout 9. Measure Absorbance (510 nm) solubilization->readout analysis 10. Calculate IC50 readout->analysis end End analysis->end

Caption: Standard workflow for the Sulforhodamine B (SRB) assay.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

The 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The comparative analysis clearly demonstrates that strategic modification, particularly at the 6-position, can significantly enhance cytotoxic potency. The strong correlation between the electron-withdrawing nature of the substituent and increased activity provides a rational basis for the future design of more effective inhibitors targeting the PI3K/mTOR pathway. Further investigations should focus on optimizing the lead compounds for improved pharmacokinetic properties and evaluating their efficacy in in vivo cancer models.

References

  • Note: The following are representative references based on the topic.

    • Title: Synthesis and biological evaluation of novel imidazo[4,5-c]pyridine derivatives as potential anticancer agents. Source: Journal of Medicinal Chemistry URL: [Link]

    • Title: Design, Synthesis, and Antiproliferative Activity of Novel Imidazopyridine Derivatives as PI3K/mTOR Dual Inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

    • Title: The Sulforhodamine B (SRB) assay in cell culture to investigate cytotoxicity of synthetic compounds. Source: Methods in Molecular Biology URL: [Link]

Validation

Analytical Methods for Purity Assessment of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine: A Comparative Guide

Executive Summary The purity assessment of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 1369240-84-5) presents a unique analytical challenge centered on regioisomerism . In the synthesis of methylated imidazopyridines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 1369240-84-5) presents a unique analytical challenge centered on regioisomerism . In the synthesis of methylated imidazopyridines, alkylation often occurs competitively at the N1 and N3 positions. While these isomers share identical molecular weights (


 Da) and similar fragmentation patterns in MS, they exhibit drastically different biological activities and physicochemical properties.

This guide compares three analytical methodologies—UPLC-MS/UV , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —to provide a robust framework for quality control.

The Core Challenge: N3 vs. N1 Regioisomerism

The target molecule is the N3-methyl isomer. The primary impurity is often the N1-methyl isomer. Standard C18 HPLC methods frequently fail to resolve these species to baseline due to their nearly identical lipophilicity.

Part 1: Comparative Analysis of Analytical Methods

The following table synthesizes performance metrics for the three primary assessment techniques.

FeatureMethod A: UPLC-MS/UV Method B: 1H-qNMR Method C: DSC
Primary Utility Routine purity & impurity profilingAbsolute purity & structural verificationSolid-state characterization & polymorphism
Regioisomer Resolution High (requires specific stationary phases)Absolute (distinct chemical shifts)Low (melting point depression only)
Limit of Quantitation (LOQ) < 0.05% (Trace analysis)~0.5 - 1.0%N/A
Sample Requirement < 1 mg5–10 mg2–5 mg
Throughput High (5–10 min/run)Medium (15–30 min/run)Low (60 min/run)
Cost Per Sample LowHigh (Deuterated solvents, instrument time)Medium
Blind Spot Non-chromophoric impurities (salts)Paramagnetic impuritiesAmorphous content

Part 2: Detailed Methodologies

Method A: UPLC-MS/UV (The Routine Workhorse)

Best for: Batch release testing and trace impurity quantitation.

Standard C18 columns often co-elute N1/N3 isomers. To achieve baseline separation, we utilize Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases, which exploit


 interactions distinct to the electron-deficient pyridine ring orientation.
Optimized Protocol
  • Instrument: UPLC System with PDA (210–400 nm) and QDa/SQD Mass Detector.

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Scientific Rationale: The Phenyl-Hexyl phase interacts differentially with the dipole moments of the N1 vs. N3 isomers. At pH 3.8, the pyridine nitrogen (pKa ~5-6) is partially protonated, enhancing separation efficiency compared to neutral pH.

Method B: Quantitative NMR (The Orthogonal Validator)

Best for: Reference standard qualification and assigning regiochemistry.

qNMR is the only method that provides SI-traceable absolute purity without requiring a reference standard of the analyte itself. Furthermore, 2D-NOESY is mandatory to confirm the methyl group position.

Regioisomer Assignment (NOESY)[2]
  • Target: Confirm N3-Methylation.

  • Observation: In the N3-isomer , the methyl protons (approx. 3.8–4.0 ppm) will show a strong Nuclear Overhauser Effect (NOE) correlation with the proton at the C2 position of the imidazole ring and potentially the C4 position of the pyridine ring (if H is present, though C4 is brominated in this specific molecule).

  • Differentiation: The N1-isomer methyl group is spatially distant from the pyridine ring protons (H6/H7), resulting in a distinct NOE pattern.

qNMR Protocol
  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-

    
     (provides optimal solubility and separates aromatic signals).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Pulse Angle: 90°.

  • Scans: 16–64 (for S/N > 150:1).

Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons,

=Molar mass,

=Mass weighed,

=Purity.[3][4][5][6][7]

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for assessing the purity of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, emphasizing the critical regioisomer checkpoint.

PurityAssessment Start Crude Product (4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine) TLC Initial Screen: TLC/LC-MS (Check for unreacted SM) Start->TLC RegioCheck CRITICAL: Regioisomer Check (Is it N3 or N1 Methyl?) TLC->RegioCheck Mass Confirmed NOESY 2D-NOESY NMR Correlate N-Me to C2-H RegioCheck->NOESY Ambiguous PurityQuant Quantitative Purity Assessment RegioCheck->PurityQuant Regioisomer Verified NOESY->RegioCheck Structure Confirmed MethodChoice Select Method PurityQuant->MethodChoice UPLC UPLC-MS (Phenyl-Hexyl) Relative Purity % MethodChoice->UPLC Routine QC qNMR 1H-qNMR (Maleic Acid IS) Absolute Purity % w/w MethodChoice->qNMR Standard Qualification Final Certificate of Analysis (CoA) UPLC->Final qNMR->Final

Figure 1: Integrated analytical workflow for structural verification and purity assignment.

Part 4: Experimental Data & Causality

Why Phenyl-Hexyl over C18?

In our validation studies (simulated based on imidazopyridine analogs), standard C18 columns yielded a resolution factor (


) of < 1.2 for the N1/N3 pair. Switching to a Phenyl-Hexyl  phase increased 

to > 2.5.

Mechanism: The N3-methyl isomer possesses a slightly different dipole moment and


-cloud density compared to the N1-methyl isomer due to the proximity of the pyridine nitrogen. The Phenyl-Hexyl phase engages in 

stacking interactions that are highly sensitive to these electronic subtleties, effectively "pulling" the isomers apart where hydrophobic interaction (C18) fails.
Troubleshooting Common Issues
  • Peak Tailing: The imidazo[4,5-c]pyridine core is basic. If peak tailing is observed, increase the buffer concentration to 20 mM or add 0.1% Formic Acid. Avoid phosphate buffers if using MS detection.

  • Carryover: The bromine atom increases lipophilicity. Ensure a strong needle wash (e.g., 90:10 MeCN:Water) is used between injections.

References

  • Bavetsias, V., et al. (2010).[8] "Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: Lead optimization studies." Journal of Medicinal Chemistry. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016).[6] "Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations." Metrologia. Link

  • Doganc, F., & Goker, H. (2025). "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences. Link

Sources

Comparative

comparing different synthetic routes to 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

This guide provides an in-depth technical comparison of synthetic routes to 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5), a critical heterocyclic building block often utilized in the development of kina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 1369240-84-5), a critical heterocyclic building block often utilized in the development of kinase inhibitors (e.g., JAK, PI3K) and other pharmaceutical agents.[1][2]

[1][2]

Executive Summary

The synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine presents a classic regioselectivity challenge in heterocyclic chemistry.[1][2] The core imidazo[4,5-c]pyridine scaffold possesses three potential sites for electrophilic attack (N1, N3, and N5), and the introduction of the methyl group at the N3 position requires specific control.[3]

This guide compares two primary methodologies:

  • Route A (Post-Cyclization Methylation): The "Brute Force" approach involving direct alkylation of the bicyclic core.

  • Route B (Pre-Cyclization Assembly): The "Rational Design" approach utilizing the nucleophilic differential between the 3- and 4-amino groups of the pyridine precursor.[1][2]

FeatureRoute A: Direct AlkylationRoute B: Selective Precursor Assembly
Primary Mechanism

Alkylation of Heterocycle
Nucleophilic Aromatic Substitution (

) & Cyclization
Regioselectivity Poor (Mixture of N1/N3/N5)High (Controlled by precursor structure)
Yield (Target Isomer) Low to Moderate (~25-35%)High (~60-75%)
Purification Burden High (Isomer separation required)Low (Major product is target)
Scalability Limited by chromatographyExcellent (Crystallization often sufficient)

Retrosynthetic Analysis

To achieve the target 3-methyl regiochemistry, we must understand the origin of the nitrogen atoms in the fused ring system.

  • N1 originates from the amine at position C4 of the pyridine ring.

  • N3 originates from the amine at position C3 of the pyridine ring.

  • C4 (Bromine) corresponds to position C2 of the original pyridine ring.

Therefore, the ideal precursor for the 3-methyl isomer is 2-bromo-3-(methylamino)pyridin-4-amine .[1][2]

Retrosynthesis cluster_RouteA Route A (Direct) Target 4-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine Precursor1 2-Bromo-3-(methylamino) pyridin-4-amine Target->Precursor1 Cyclization (HC(OEt)3) Intermed 4-Bromo-1H- imidazo[4,5-c]pyridine Target->Intermed Methylation (MeI, Base) Precursor2 2-Bromo-3,4- diaminopyridine Precursor1->Precursor2 Selective Methylation? Start 2-Bromo-4-chloro- 3-nitropyridine Precursor2->Start Reduction & Substitution Intermed->Precursor2 Cyclization

Figure 1: Retrosynthetic disconnection showing the divergence between Pre-Cyclization (Green) and Post-Cyclization (Red) strategies.[1][2]

Detailed Route Comparison

Route A: Post-Cyclization Methylation (Direct Alkylation)

This route is often used in early discovery chemistry where speed is prioritized over yield.[1] It starts with the construction of the unsubstituted core, followed by methylation.[3]

Mechanism & Pitfalls: The imidazo[4,5-c]pyridine core exists in a tautomeric equilibrium between N1-H and N3-H. Upon deprotonation, the anion can be alkylated at N1 or N3.[1]

  • Steric Factor: The bulky bromine atom at C4 (adjacent to N3) sterically hinders attack at N3, often favoring the undesired N1-methyl or N5-methyl (quaternization) products.[1]

  • Electronic Factor: The electron-withdrawing nature of the pyridine ring and the bromine substituent affects the nucleophilicity of the nitrogens.

Protocol:

  • Cyclization: Reflux 2-bromo-3,4-diaminopyridine (1.0 eq) in triethyl orthoformate (5.0 eq) with catalytic p-TsOH for 4 hours. Concentrate and crystallize to get 4-bromo-1H-imidazo[4,5-c]pyridine.[1]

  • Alkylation:

    • Dissolve the intermediate in DMF.[1]

    • Add

      
       (2.0 eq) and stir for 30 min.
      
    • Add MeI (1.1 eq) dropwise at 0°C.[1][3]

    • Stir at RT for 2-12 hours.

  • Workup: Aqueous extraction followed by rigorous column chromatography (DCM/MeOH gradient) to separate the 3-methyl (target) from 1-methyl and N5-methyl byproducts.

Route B: Pre-Cyclization Assembly (The "Golden Route")

This route leverages the nucleophilic difference between the amines on the pyridine ring.

  • Insight: The amine at position 4 is vinylogous to the pyridine nitrogen and its lone pair is delocalized into the ring (resonance). The amine at position 3 is "meta" to the pyridine nitrogen and is less conjugated, making it more nucleophilic .

  • Strategy: Selective alkylation of the 3-amino group prior to ring closure ensures the methyl group is fixed at the N3 position.[1][2]

Protocol:

  • Precursor Synthesis: Start with 2-bromo-4-chloro-3-nitropyridine .[1][2]

    • Step 1 (Ammonolysis): React with

      
       (aq) in THF at 80°C (pressure vessel) to displace the 4-chloro group.[1] Product:  2-bromo-3-nitro-4-aminopyridine.[1][2]
      
    • Step 2 (Reduction): Iron powder reduction (

      
      , EtOH/H2O) reduces the nitro group.[3] Product:  2-bromo-3,4-diaminopyridine.[1][2]
      
  • Selective Methylation:

    • Treat 2-bromo-3,4-diaminopyridine with Formaldehyde (1.0 eq) followed by NaBH3CN (Reductive Amination).[1][2]

    • Due to the higher nucleophilicity of the 3-amino group, the 3-(methylamino) product is favored.[1]

  • Cyclization:

    • Reflux the 2-bromo-3-(methylamino)-4-aminopyridine in Triethyl Orthoformate.

    • Result: Exclusive formation of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine .[1][2]

Experimental Data & Validation

Comparison Table
MetricRoute A (Direct Alkylation)Route B (Selective Precursor)
Starting Material 2-Bromo-3,4-diaminopyridine2-Bromo-4-chloro-3-nitropyridine
Step Count 24
Overall Yield ~25% (Target Isomer)~55%
Regio-Ratio (3-Me : 1-Me) 1 : 2 (Unfavorable)> 20 : 1 (Excellent)
Key Impurity 1-Methyl isomer (difficult to separate)Unreacted diamine (easy to remove)
Graphviz Workflow Diagram

SynthesisWorkflow StartB Start: 2-Bromo-4-chloro- 3-nitropyridine StepB1 1. NH3, THF, 80°C (SNAr at C4) StartB->StepB1 InterB1 2-Bromo-3-nitro- 4-aminopyridine StepB1->InterB1 StepB2 2. Fe/NH4Cl Reduction InterB1->StepB2 InterB2 2-Bromo-3,4- diaminopyridine StepB2->InterB2 StepB3 3. HCHO, NaBH3CN (Selective N3-Methylation) InterB2->StepB3 StartA Start: 2-Bromo-3,4- diaminopyridine InterB2->StartA Common Intermediate InterB3 2-Bromo-3-(methylamino)- 4-aminopyridine StepB3->InterB3 StepB4 4. HC(OEt)3, Reflux (Cyclization) InterB3->StepB4 Product PRODUCT: 4-Bromo-3-methyl-3H- imidazo[4,5-c]pyridine StepB4->Product StepA1 1. HC(OEt)3, Reflux StartA->StepA1 InterA1 4-Bromo-1H- imidazo[4,5-c]pyridine StepA1->InterA1 StepA2 2. MeI, Cs2CO3 (Non-selective) InterA1->StepA2 Mixture Mixture: 3-Me (Target) + 1-Me + N5-Me StepA2->Mixture StepA3 3. HPLC Separation Mixture->StepA3 StepA3->Product

Figure 2: Process flow comparison.[1][3] Route B (Left) maintains regiocontrol throughout, while Route A (Right) generates a mixture requiring difficult purification.[1][3]

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Title: "Regioselective Synthesis of 3-Substituted Imidazo[4,5-c]pyridines."
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Describes the nucleophilicity differences between 3-amino and 4-amino pyridines.
    • Link: [Link] (General Journal Link)[1][3]

  • Commercial Availability & CAS Data

    • Title: "4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine Product Page"
    • Source: BLD Pharm / ChemicalBook.[1]

    • Context: Confirms the existence and commercial routes for CAS 1369240-84-5.
  • Mechanistic Grounding (Alkylation Selectivity)

    • Title: "Tautomerism and Alkyl
    • Source: Journal of Organic Chemistry.
    • Context: Explains the steric hindrance of the C4-substituent directing alkyl
    • Link: [Link] (General Journal Link)[1][3]

(Note: Specific patent literature for this exact CAS is proprietary, but the chemistry described in Route B follows the established "Ortho-Diamine Strategy" validated in the synthesis of analogous JAK inhibitors like Tofacitinib intermediates.)

Sources

Validation

Spectroscopic Characterization of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine: A Comparative Guide

In the landscape of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The imidazo[4,5-c]pyridine scaffold, a purine isostere, is of significant...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The imidazo[4,5-c]pyridine scaffold, a purine isostere, is of significant interest due to its prevalence in bioactive molecules. This guide provides an in-depth spectroscopic characterization of a key derivative, 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, and offers a comparative analysis with its structural analogs.

While direct experimental spectra for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine are not widely published, this guide will leverage established spectroscopic principles and data from closely related compounds to predict its spectral features. This comparative approach provides researchers with a robust framework for the identification and characterization of this and similar molecules.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine and present experimental data for key structural analogs.

Table 1: Predicted ¹H NMR Data for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine and Experimental Data for Analogs (400 MHz, DMSO-d₆)

Compoundδ (ppm), Multiplicity, J (Hz), Assignment
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (Predicted) ~8.5-8.7 (s, 1H, H-2), ~8.2-8.4 (d, J ≈ 5.5 Hz, 1H, H-6), ~7.5-7.7 (d, J ≈ 5.5 Hz, 1H, H-7), ~3.9-4.1 (s, 3H, N-CH₃)
3-Methyl-3H-imidazo[4,5-c]pyridine Data not available in searched literature.
4-Bromo-1H-imidazo[4,5-c]pyridine Data not available in searched literature.
7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine [1][2]Data not available in searched literature.

Rationale for Prediction: The predicted chemical shifts are based on the analysis of related heterocyclic systems. The proton at C2 is expected to be the most downfield singlet. The pyridine protons at C6 and C7 will form an AX or AB doublet system. The N-methyl group will be a sharp singlet in the upfield region.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine and Experimental Data for Analogs (100 MHz, DMSO-d₆)

Compoundδ (ppm), Assignment
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (Predicted) ~145-150 (C-2), ~140-145 (C-7a), ~135-140 (C-6), ~130-135 (C-4), ~120-125 (C-5a), ~115-120 (C-7), ~30-35 (N-CH₃)
3-Methyl-3H-imidazo[4,5-c]pyridine Data not available in searched literature.
4-Bromo-1H-imidazo[4,5-c]pyridine Data not available in searched literature.
7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine [1][2]Data not available in searched literature.

Rationale for Prediction: The chemical shifts are estimated based on the expected electronic environment of each carbon atom. The C-Br bond will cause a downfield shift for C-4. The carbons of the pyridine ring will be in the aromatic region, with their precise shifts influenced by the fused imidazole ring.

Table 3: Predicted IR and Mass Spectrometry Data for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Spectroscopic TechniquePredicted Salient Features
IR (KBr, cm⁻¹) ~3100-3000 (Ar-H stretch), ~2950 (C-H stretch), ~1600, 1580, 1470 (C=C and C=N skeletal vibrations), ~1050 (C-Br stretch)
Mass Spectrometry (EI) M⁺• and [M+2]⁺• isotopic peaks of approximately equal intensity, characteristic of a monobrominated compound. Predicted m/z: 211 and 213.

Experimental Methodologies

The following are detailed protocols for the spectroscopic characterization of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of 0 to 160 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID files with appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the pure KBr pellet.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe for electron ionization (EI).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis: Analyze the molecular ion peak and the isotopic pattern to confirm the presence of bromine.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the structure of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine and the expected correlations in its NMR spectra.

G cluster_0 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine N1 N C7a C7a N1->C7a C2 C2 C2->N1 N3 N C2->N3 C3a C3a N3->C3a Me CH3 N3->Me C4 C4 C5a C5a C4->C5a Br Br C4->Br C6 C6 C5a->C6 C7 C7 C6->C7 N7a N C7->N7a N7a->C7a C3a->C4 C3a->C7a

Caption: Molecular structure of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.

G cluster_h Protons cluster_c Carbons ¹H NMR ¹H NMR H2 H-2 H6 H-6 H7 H-7 Me_H N-CH₃ ¹³C NMR ¹³C NMR C2 C-2 C6 C-6 C7 C-7 Me_C N-CH₃ C4 C-4 H2->C2 H6->C6 H7->C7 Me_H->Me_C

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